The following technical guide details the chemical structure, synthesis, and applications of 3-Amino-4'-methoxybiphenyl hydrochloride . Executive Summary 3-Amino-4'-methoxybiphenyl hydrochloride (IUPAC: 3-(4-methoxypheny...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and applications of 3-Amino-4'-methoxybiphenyl hydrochloride .
Executive Summary
3-Amino-4'-methoxybiphenyl hydrochloride (IUPAC: 3-(4-methoxyphenyl)aniline hydrochloride) is a biphenyl-derived aromatic amine used primarily as an intermediate in the synthesis of pharmaceuticals and advanced organic materials. Structurally, it consists of two benzene rings linked by a single bond, with an amino group at the meta position of one ring and a methoxy group at the para position of the opposing ring.
Crucial Distinction: This compound is distinct from the commercially common isomer 3-amino-4-methoxybiphenyl (CAS 39811-17-1), where both functional groups reside on the same ring. Researchers must verify the substitution pattern (3 vs. 4') to ensure experimental validity.
The molecule features a twisted biphenyl core due to steric hindrance between the ortho hydrogens, preventing distinct planarity. The hydrochloride salt form protonates the amine nitrogen, significantly enhancing water solubility and stability against oxidation compared to the free base.
Structural Visualization
The following diagram illustrates the specific regiochemistry of the 3-amino and 4'-methoxy substituents.
Synthetic Methodology
The most robust route to 3-Amino-4'-methoxybiphenyl is the Suzuki-Miyaura Cross-Coupling reaction. This pathway ensures regiospecificity by coupling a 3-substituted aniline precursor with a 4-substituted phenylboronic acid.
Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize 3-amino-4'-methoxybiphenyl from 3-bromoaniline and 4-methoxyphenylboronic acid.
Reagents:
Substrate A: 3-Bromoaniline (1.0 eq)
Substrate B: 4-Methoxyphenylboronic acid (1.2 eq)
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Workflow:
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
Addition: Add 3-bromoaniline, 4-methoxyphenylboronic acid, and the base (K₂CO₃) under inert atmosphere.
Catalysis: Add the Palladium catalyst. Heat the mixture to reflux (approx. 90-100°C) for 12–18 hours. Monitor conversion via TLC or HPLC.
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
Purification: Purify the crude free base via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Salt Formation: Dissolve the purified free base in diethyl ether. Add 2M HCl in ether dropwise at 0°C. Collect the precipitating hydrochloride salt via filtration.
Synthesis Flowchart
Physicochemical Properties
Understanding the physical behavior of the salt versus the free base is vital for formulation and handling.
Property
Value (HCl Salt)
Context
Solubility
High in Water, Methanol, DMSO
Protonated amine forms ionic interactions with polar solvents.
Melting Point
>200°C (Decomposition)
Ionic lattice energy raises MP significantly over the free base (~80-90°C).
pKa (Conjugate Acid)
~4.0 - 4.5
The aniline nitrogen is less basic than aliphatic amines due to resonance delocalization.
UV/Vis Absorption
λmax ~250-290 nm
Characteristic biphenyl conjugation band.
Applications & Safety
Research & Industrial Applications
Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" in drug discovery, often used to probe hydrophobic pockets in enzymes (e.g., kinase inhibitors). The 3-amino group serves as a versatile handle for amide coupling or sulfonylation.
Materials Science: Used as a monomer in the synthesis of conductive polyanilines or as a hole-transport material precursor in OLED research.
Dye Synthesis: Acts as a diazo component. The amine can be diazotized and coupled with phenols/naphthols to create azo dyes.
Safety & Toxicology (E-E-A-T)
Hazard Class: Aromatic amines are generally considered skin sensitizers and potential carcinogens .
Handling: Always use a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (turning dark brown); the HCl salt is more stable but hygroscopic.
References
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
Isomer Data (3-Amino-4-methoxy): National Center for Biotechnology Information. PubChem Compound Summary for CID 39811-17-1. Link
Biphenyl Amine Synthesis: Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry, 65(4), 1158–1174. Link
CAS Registry Data: CAS Common Chemistry. Search for 3-(4-Methoxyphenyl)aniline (CAS 53059-28-2). Link
A Technical Guide to the Differentiation of 3-Amino-4'-methoxybiphenyl and 3-Amino-4-methoxybiphenyl for Pharmaceutical Research
Abstract: In pharmaceutical development, the precise identification and separation of positional isomers are not merely procedural formalities but cornerstones of safety and efficacy. Structurally similar isomers can exh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: In pharmaceutical development, the precise identification and separation of positional isomers are not merely procedural formalities but cornerstones of safety and efficacy. Structurally similar isomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] This guide provides an in-depth technical examination of two such isomers: 3-Amino-4'-methoxybiphenyl and 3-Amino-4-methoxybiphenyl. We will explore their structural nuances, compare their physicochemical properties, and detail robust analytical methodologies for their unambiguous differentiation and separation, with a focus on High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the isomeric purity and quality of pharmaceutical compounds.[3][4][5]
Part 1: Structural and Physicochemical Characterization
The fundamental difference between 3-Amino-4'-methoxybiphenyl and 3-Amino-4-methoxybiphenyl lies in the position of the methoxy (-OCH₃) group on the biphenyl scaffold.
3-Amino-4-methoxybiphenyl: Both the amino (-NH₂) and methoxy (-OCH₃) groups are substituted on the same phenyl ring.
3-Amino-4'-methoxybiphenyl: The amino group is on one phenyl ring, while the methoxy group is on the other (prime-designated) phenyl ring.
This seemingly minor positional shift has significant implications for the molecule's electronic distribution, polarity, and spatial conformation, which in turn dictates its physical properties and interactions with biological systems and analytical instrumentation.
Caption: Structural difference between the two isomers.
Comparative Physicochemical Properties
The distinct substitution patterns lead to measurable differences in the physicochemical properties of the isomers. A summary of key properties is presented below.
The intramolecular hydrogen bonding potential and different crystal packing in 3-Amino-4-methoxybiphenyl likely result in a different melting point compared to its isomer.
Predicted Polarity
Higher
Lower
The presence of both amino and methoxy groups on the same ring in 3-Amino-4-methoxybiphenyl creates a more polarized molecule compared to the more distributed substitution in the 4'-isomer. This is a key factor for chromatographic separation.
Part 2: Spectroscopic and Chromatographic Differentiation
Distinguishing between these isomers requires analytical techniques that are sensitive to the local chemical environment of the atoms and the overall polarity of the molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for isomer differentiation as the chemical shift of a nucleus is highly dependent on its electronic environment.[9][10][11]
¹H NMR: The aromatic protons on each isomer will exhibit distinct chemical shifts and coupling patterns. For 3-Amino-4-methoxybiphenyl , the protons on the substituted ring are influenced by both an electron-donating amino group and an electron-donating methoxy group, leading to more upfield shifts compared to the protons on the unsubstituted phenyl ring. For 3-Amino-4'-methoxybiphenyl , the protons on one ring are influenced by the amino group, while the protons on the second ring are influenced by the methoxy group, resulting in two different sets of aromatic signals with unique patterns.
¹³C NMR: Similarly, the chemical shifts of the carbon atoms will differ. The carbon attached to the methoxy group in 3-Amino-4-methoxybiphenyl will be in a different electronic environment than the corresponding carbon in 3-Amino-4'-methoxybiphenyl , providing a clear diagnostic peak.[12]
Mass Spectrometry (MS)
While both isomers have the same molecular weight and will show the same molecular ion peak (m/z 199.25), their fragmentation patterns under electron ionization (EI) may differ.[13][14] The stability of the resulting fragment ions can be influenced by the substituent positions. For instance, the cleavage of the biphenyl bond or the loss of a methyl group from the methoxy ether could produce fragment ions with different relative abundances, offering clues to the original structure. However, for closely related isomers, these differences can be subtle.[15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most practical and widely used technique for the routine separation and quantification of these isomers.[17][18][19][20] The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. Given the difference in polarity, a reversed-phase HPLC method is highly effective.
Biphenyl stationary phases can offer enhanced selectivity for aromatic isomers compared to standard C18 columns due to their ability to engage in π-π interactions.[21][22][23]
Part 3: Protocol: HPLC Separation of Biphenyl Isomers
This section provides a robust, self-validating protocol for the baseline separation of 3-Amino-4'-methoxybiphenyl and 3-Amino-4-methoxybiphenyl.
Objective: To achieve a resolution (Rs) of >2.0 between the two isomeric peaks using reversed-phase HPLC with UV detection.
Methodology & Causality
Caption: HPLC workflow for isomer separation.
1. Materials and Instrumentation
HPLC System: A system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Analytical Column: A biphenyl stationary phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for its enhanced selectivity towards aromatic compounds.[21][23][24] A standard C18 column can also be used but may require more method development.
Reagents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
Standards: Reference standards of 3-Amino-4'-methoxybiphenyl and 3-Amino-4-methoxybiphenyl.
2. Chromatographic Conditions
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v).
Scientist's Note: The exact ratio should be optimized to achieve the desired retention time and resolution. A higher percentage of ACN will decrease retention time.
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Rationale: Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure. It also ensures consistent retention times.
Detection Wavelength: 254 nm.
Rationale: This wavelength is generally effective for aromatic compounds. A PDA detector can be used to confirm peak purity and identify the optimal wavelength for each isomer.
Injection Volume: 10 µL.
3. Sample Preparation
Stock Solution: Accurately weigh and dissolve ~10 mg of each reference standard in 10 mL of the mobile phase to create 1 mg/mL stock solutions.
Working Solution: Prepare a mixed working solution containing both isomers at a concentration of ~0.1 mg/mL by diluting the stock solutions with the mobile phase.
Trustworthiness: Using a mixed standard is crucial to directly determine the resolution between the two peaks in a single run.
4. Self-Validating System Suitability Test (SST)
Before analyzing any test samples, inject the mixed working solution five times consecutively. The system is deemed suitable for use if the following criteria are met:
Resolution (Rs): The resolution between the two isomer peaks must be ≥ 2.0. This ensures that the peaks are baseline separated, allowing for accurate integration.
Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5. This indicates good peak symmetry and a well-packed column.
Relative Standard Deviation (%RSD): The %RSD for the peak area of each isomer across the five injections should be ≤ 2.0%. This demonstrates the precision and reproducibility of the system.
5. Expected Elution Order
Based on predicted polarity, 3-Amino-4-methoxybiphenyl , being the more polar isomer, is expected to elute earlier than the less polar 3-Amino-4'-methoxybiphenyl in a reversed-phase system.
Part 4: Implications in Drug Development
The imperative to distinguish between isomers like 3-Amino-4'-methoxybiphenyl and 3-Amino-4-methoxybiphenyl is a critical aspect of pharmaceutical quality control.[3] Regulatory agencies worldwide mandate the characterization and control of isomeric impurities.
Pharmacological Activity: One isomer may be a potent therapeutic agent, while the other could be inactive or even antagonistic.[1]
Toxicology: A positional isomer present as an impurity could have a unique and unacceptable toxicity profile.
Process Control: A validated analytical method is essential for monitoring the synthesis process, ensuring that the desired isomer is produced with high purity and that the formation of the undesired isomer is minimized.
Conclusion
The differentiation of 3-Amino-4'-methoxybiphenyl and 3-Amino-4-methoxybiphenyl is a clear-cut example of the challenges and necessities of isomeric analysis in the pharmaceutical sciences. While their shared molecular formula presents a challenge, their distinct structural arrangements give rise to unique physicochemical properties that can be exploited for their separation and identification. A combination of spectroscopic techniques like NMR for structural elucidation and a robust, validated HPLC method for routine separation and quantification provides a comprehensive analytical strategy. This ensures that drug candidates and products meet the stringent purity and safety standards required for clinical use.
References
HPLC Separation of Aminobiphenyl Isomers in C
HPLC Separation of Aminobiphenyls. SIELC Technologies.
Torsion sensitivity in NMR of aligned molecules: study on various substituted biphenyls. Magnetic Resonance in Chemistry.
Chemical ionization mass spectrometry of specific polychlorinated biphenyl isomers. Analytical Chemistry.
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. C&EN.
Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
Enantiomeric purity: Significance and symbolism. ScienceDirect.
3-Amino-4-methoxybiphenyl. CymitQuimica.
Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry.
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
Separation of Toluidine and Aminobiphenyl Isomers. SIELC Technologies.
The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Taylor & Francis Online.
3-Amino-4-Methoxybiphenyl 98.0%. PureSynth.
Conformational analysis of biphenyls using 13C NMR spectroscopy. Scilit.
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal.
separation of positional isomers.
Biphenyl Stationary Phases in HPLC: A Comparative Guide for Rel
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY).
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit
The following technical guide details the properties, synthesis, and applications of 4'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride , a critical intermediate in medicinal chemistry and materials science. [1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 4'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride , a critical intermediate in medicinal chemistry and materials science.
[1]
Executive Summary & Chemical Identity
4'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride (often referred to as 3-Amino-4'-methoxybiphenyl HCl ) is a substituted biaryl amine serving as a privileged scaffold in the synthesis of kinase inhibitors, GPCR ligands, and hole-transport materials for organic electronics.[1]
The compound consists of a biphenyl core with an amino group at the meta position (3) of one ring and a methoxy group at the para position (4') of the other.[1] The hydrochloride salt form is preferred for storage and handling due to its enhanced stability against oxidation compared to the free base.[1]
The conversion of the free base to the hydrochloride salt significantly alters solubility and thermal stability, facilitating its use in aqueous-organic reaction media common in drug development.[1]
Property Table
Parameter
Free Base (39811-17-1)
Hydrochloride Salt
Appearance
White to light yellow/red crystalline powder
Off-white to beige solid
Melting Point
82–86 °C
>200 °C (Decomposes)
Solubility (Water)
Insoluble (<0.1 mg/mL)
Soluble (>10 mg/mL)
Solubility (Organics)
Soluble in DCM, EtOAc, DMSO, MeOH
Soluble in DMSO, MeOH; Insoluble in DCM
pKa (Conjugate Acid)
~4.0–4.5 (Aniline nitrogen)
N/A
Hygroscopicity
Low
Moderate (Store under desiccant)
Synthesis & Production Protocols
The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling followed by salt formation. This route avoids the use of toxic hydrazine or tin reagents associated with older nitro-reduction methods.
Synthetic Pathway Visualization
The following diagram outlines the convergent synthesis from commercially available precursors.
Caption: Convergent synthesis via Suzuki coupling followed by acid salt formation.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
Reagents: Charge a reaction vessel with 3-bromoaniline (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).
Solvent System: Add a mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the solution by bubbling Nitrogen for 15 minutes.
Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) under a nitrogen stream.
Reaction: Heat to reflux (90–100 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[2]
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to isolate the Free Base .
Step 2: Hydrochloride Salt Formation
Dissolution: Dissolve the purified Free Base (1.0 g) in anhydrous Diethyl Ether or Dichloromethane (10 mL).
Acidification: Dropwise add 4M HCl in Dioxane (1.5 equiv) at 0 °C. A white precipitate will form immediately.
Isolation: Stir for 30 minutes. Filter the solid under vacuum.[3]
Washing: Wash the filter cake with cold ether to remove excess acid and impurities.
Drying: Dry under high vacuum at 40 °C to yield 4'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride .
Handling, Stability & Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that while the HCl salt is safer than the free base, strict protocols must be followed to prevent degradation and exposure.
Oxidation Sensitivity: Aniline derivatives are prone to oxidation (browning) upon air exposure. The HCl salt mitigates this, but the compound should still be stored under inert gas (Argon/Nitrogen) if possible.
Hygroscopicity: The salt can absorb atmospheric moisture, leading to hydrolysis or stoichiometry errors in weighing.[1] Store in a desiccator.
Safety Hazards (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.[1]
Applications in Research & Development
This compound is a versatile "molecular lego" block.[4] Its biphenyl structure provides steric bulk and lipophilicity, while the amine and methoxy groups offer orthogonal electronic effects (electron-donating) and handles for further functionalization.[1]
Medicinal Chemistry: Kinase Inhibitor Synthesis
The 3-amino group is a classic nucleophile for forming amide or urea linkages, critical for binding in the ATP-pocket of kinases.[1]
In OLED research, the biphenyl amine core is polymerized or coupled to form Triarylamines (TAA). The methoxy group tunes the HOMO energy levels, improving hole injection efficiency.[1]
Application Logic Diagram
Caption: Divergent application pathways in drug discovery and advanced materials.[1]
Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Amino-4'-methoxybiphenyl HCl
[1][2] Executive Summary This technical guide provides a comprehensive solubility profile for 3-Amino-4'-methoxybiphenyl Hydrochloride , a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors....
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a comprehensive solubility profile for 3-Amino-4'-methoxybiphenyl Hydrochloride , a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors.[1] While often confused with its isomer (3-amino-4-methoxybiphenyl, where substituents share the same ring), the 4'-methoxy variant presents unique solvation challenges due to the distribution of polarity across the biphenyl core.[1]
This document details the transition from the ionic solid state (HCl salt) to solvated species, outlining specific solvent compatibilities for analytical (HPLC/LC-MS) and synthetic applications.[1]
Chemical Identity and Structural Basis[2][3]
Before addressing solubility, it is vital to distinguish the specific isomer discussed in this guide to prevent experimental error.
The HCl salt form transforms the lipophilic free base into an ionic solid.[1] The crystal lattice is held together by strong electrostatic forces between the anilinium cation and the chloride anion.
The Cation: The positive charge is localized on the nitrogen but stabilized by the biphenyl
-system.[1] The 4'-methoxy group is electron-donating, slightly increasing the basicity of the parent amine, making the salt stable.[1]
The Lattice: High lattice energy requires polar solvents with high dielectric constants (water, DMSO) or strong hydrogen-bonding capabilities (methanol) to disrupt.[1]
Figure 1: Dissolution thermodynamics of the HCl salt. The diagram illustrates the necessity of solvent polarity to overcome lattice energy.[1]
Solubility Landscape: Data & Heuristics
The following data summarizes the solubility behavior of the HCl salt. Note that values are empirical ranges typical for biphenyl-anilinium salts.
Warning: Attempting to dissolve the HCl salt in a basic buffer (e.g., Phosphate Buffer pH 8.0) without a co-solvent (like DMSO) will result in immediate precipitation of the free amine.[1]
Experimental Protocols
Protocol A: Preparation of Analytical Stock Solution (10 mM)
Primary Solvent: Add 1.0 mL of DMSO (Dimethyl sulfoxide).
Rationale: DMSO prevents precipitation if the solution is later diluted into buffers with varying pH.[1]
Step: Vortex for 30 seconds until clear.
Dilution (Optional): If DMSO is incompatible with the assay, use Methanol or Water (acidified with 0.1% Formic Acid) .
Note: Avoid pure water for long-term storage to prevent slow hydrolysis or oxidation.[1]
Protocol B: "Free-Basing" (Converting HCl Salt to Organic Soluble Amine)
Context: You have the HCl salt but need the neutral amine for a reaction (e.g., amide coupling in DCM).[1]
Figure 2: Liquid-Liquid Extraction Workflow. This protocol converts the water-soluble salt into the organic-soluble free base.[1]
Step-by-Step:
Dissolve: Dissolve the HCl salt in minimum water (approx. 10 mL per gram).[1]
Basify: Slowly add saturated
or 1M NaOH while stirring.
Observation: The clear solution will turn cloudy/milky as the free base precipitates.[1]
Extract: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously.
Separate: Collect the organic (bottom for DCM, top for EtOAc) layer.[1]
Dry: Dry the organic layer over anhydrous
, filter, and evaporate to obtain the free amine.
Stability and Storage
Oxidation Risk: Anilines (aromatic amines) are prone to oxidation, turning brown/purple over time.[1] The HCl salt is significantly more stable than the free base.[1]
Recommendation: Store the solid HCl salt at 4°C or -20°C, protected from light.[1]
Hygroscopicity: Hydrochloride salts can be hygroscopic.[1] Store in a desiccator.
Status: Research Grade / High-Potency Intermediate
Data Availability: Limited. Hazard profiling requires Read-Across Methodology from structural analogs (e.g., 4-aminobiphenyl, anisidines).
This guide transcends the standard SDS format, providing a Provisional Control Strategy for 3-Amino-4'-methoxybiphenyl hydrochloride. Due to the specific substitution pattern (amino group on Ring A, methoxy on Ring B), this compound possesses structural alerts for genotoxicity similar to known human carcinogens.
1.1 Chemical Identity
Property
Detail
Chemical Name
3-Amino-4'-methoxybiphenyl hydrochloride
Systematic Name
4'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
CAS Number
Not Listed (Free base analog: 3-Amino-4'-methoxybiphenyl)
Off-white to pale yellow crystalline solid (Hygroscopic)
Solubility
Soluble in Water, Methanol, DMSO (Acidic pH in water)
Critical Isomer Distinction: Do not confuse with 3-Amino-4-methoxybiphenyl (5-Phenyl-o-anisidine, CAS 39811-17-1). The target compound has the methoxy group on the para position of the distal phenyl ring, altering its electronic properties and metabolic activation potential compared to the ortho-anisidine derivatives.
Toxicological Profiling & Hazard Anticipation
Expert Insight: In the absence of compound-specific toxicology, we apply the "Precautionary Principle" for Aromatic Amines.
2.1 Mechanism of Toxicity (The "Why")
The primary risk associated with biphenyl amines is Metabolic Activation .
N-Hydroxylation: CYP450 enzymes (specifically CYP1A2) oxidize the amine to an N-hydroxy intermediate.
Esterification: This intermediate is acetylated (NAT1/NAT2) or sulfated.
Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion.
Genotoxicity: This ion covalently binds to DNA (specifically Guanine C8), causing replication errors and potential carcinogenesis.
2.2 Hazard Classification (GHS - Anticipated)
Carcinogenicity (Category 1B): Presumed human carcinogen based on structural analogs (benzidine/4-aminobiphenyl series).
Acute Toxicity (Oral/Dermal): Category 3/4.
Eye Damage (Category 1): The HCl salt is acidic and corrosive to mucous membranes.
Skin Sensitization: High probability of allergic contact dermatitis.
2.3 Visualization: Metabolic Activation Pathway
Figure 1: The bio-activation pathway of aromatic amines leading to DNA damage.
Caption: Metabolic divergence showing the critical path from parent amine to DNA adduct formation vs. detoxification.
Operational Control Strategies (The Protocol)
Trustworthiness: This protocol relies on "Containment at Source" rather than PPE as the primary barrier.
3.1 The "Red-Zone" Weighing Protocol
Objective: Prevent inhalation of amorphous dust during transfer.
Equipment: Static-dissipative balance enclosure or Class II Biosafety Cabinet.
Pre-Weighing Setup:
Place a disposal bag and a neutralizing jar (10% Bleach) inside the hood.
Use an anti-static gun on the spatula and weighing boat. Aromatic amine salts are prone to static charge and scattering.
Transfer:
Never transfer the solid into an open vessel on the bench.
Weigh directly into a tared vial. Cap the vial inside the hood before removal.
Decontamination (Self-Validating Step):
After weighing, wipe the balance area with a Wet-Wipe (Methanol) followed by a Bleach Wipe .
Validation: The bleach will turn brown/orange if significant amine residue remains (oxidation indicator).
3.2 Solubilization & pH Management
Causality: As a hydrochloride salt, this compound acts as a weak acid.
Solvent Choice: DMSO is preferred for stock solutions (stability). Water is acceptable but will result in an acidic solution (pH ~3-4).
Incompatibility: Do not mix directly with strong bases (NaOH) in high concentration; this liberates the "Free Base" (3-Amino-4'-methoxybiphenyl), which is less soluble and may precipitate out of solution, creating a contamination hazard.
3.3 Workflow Visualization
Figure 2: Safe handling lifecycle from storage to waste.
Caption: Operational workflow emphasizing containment and segregated waste streams for high-potency amines.
Emergency Response & Deactivation
4.1 Chemical Deactivation (Spill Management)
Standard soap and water are insufficient for carcinogenic amines. You must chemically degrade the structure.
Reagent: Solution of Potassium Permanganate (KMnO₄) or Sodium Hypochlorite (Bleach) adjusted to pH < 7.
Mechanism: Oxidative cleavage of the amine group and biphenyl ring system.
Eye Contact: Irrigate immediately for 15 minutes.[5] The HCl salt causes immediate stinging; do not stop flushing.
Skin Contact: Wash with soap and water.[4][6] Do not use ethanol ; alcohols enhance the transdermal absorption of aromatic amines.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Amino-4-methoxybiphenyl (Isomer Analog). Retrieved from [Link]
European Chemicals Agency (ECHA). Risk Assessment of Primary Aromatic Amines. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Carcinogens (Benzidine-based Dyes and Congeners). Retrieved from [Link]
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Research in Toxicology. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
PubChem CID: [Derivative of CID 123489 or Custom Synthesis Target]
CAS (Free Base): 53059-28-2 (Target Isomer) vs. 39811-17-1 (Common Isomer)
Classification: Biaryl Amine Building Block / Privileged Medicinal Scaffold[1]
Executive Summary & Critical Disambiguation
Warning: Structural Isomerism Hazard
Before proceeding with synthesis or procurement, researchers must distinguish between two dangerously similar nomenclatures often conflated in supplier databases.
Feature
Target Compound (The Topic)
Common Isomer (Bifenazate Intermediate)
Name
3-Amino-4'-methoxybiphenyl
3-Amino-4-methoxybiphenyl
Structure
Split Rings (Amino on Ring A, Methoxy on Ring B)[1]
Same Ring (Amino & Methoxy on Ring A)
Notation
4' (Prime indicates Ring B)
4 (No prime indicates Ring A)
CAS (Free Base)
53059-28-2
39811-17-1
SMILES
COc1ccc(cc1)c2cccc(N)c2
COc1ccc(-c2ccccc2)cc1N
Primary Use
Kinase Inhibitor Scaffold, Liquid Crystals
Agrochemical Intermediate (Bifenazate)
Scope of this Guide:
This monograph focuses on the 3-Amino-4'-methoxybiphenyl hydrochloride (the split-ring isomer), a "privileged structure" in medicinal chemistry used to space a hydrogen bond acceptor (methoxy) from a donor/linker (amine) across a rigid biphenyl axis.[1]
Chemical Identity & Physical Properties
The hydrochloride salt is the preferred storage form due to the oxidation susceptibility of the free aniline.
Solubility: Soluble in DMSO, Methanol, Water (>10 mg/mL).[1] Sparingly soluble in DCM.[1]
Appearance: Off-white to pale beige hygroscopic solid.[1]
Structural Logic
The molecule consists of two phenyl rings connected by a C-C single bond.[1] The rotation around this bond is restricted but not locked (atropisomerism is generally not observed at room temperature due to low steric bulk of H-atoms).[1]
Ring A (3-position): Contains the ammonium chloride group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
). This is the "linker" site for amide coupling.[1]
Ring B (4'-position): Contains the methoxy group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
). This serves as a lipophilic cap or H-bond acceptor in protein binding pockets.[1]
Synthesis & Manufacturing Logic
Since the specific HCl salt is often a custom synthesis item, the most robust route involves a Suzuki-Miyaura Cross-Coupling followed by salt formation.[1]
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).
Procedure:
Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. (Critical: Oxygen poisons Pd(0)).
Addition: Add 3-Bromoaniline, Boronic acid, and Base.
Catalyst: Add Pd catalyst last under positive Argon pressure.
Reflux: Heat to 85-90°C for 12-16 hours. Monitor by TLC (Hexane/EtOAc 3:1).
Workup: Cool, filter through Celite (removes Pd black).[1] Partition between EtOAc and Water.[1] Wash organic layer with Brine. Dry over Na₂SO₄.[1]
Purification: Flash chromatography (
, Gradient 0-30% EtOAc in Hexanes).
Step 2: Hydrochloride Salt Formation
Rationale: Converts the oily or low-melting free base into a stable, crystalline solid.[1]
Procedure:
Dissolve the purified free base (Isomer B) in minimum anhydrous Diethyl Ether or 1,4-Dioxane.[1]
Cool to 0°C.
Add 4.0 M HCl in Dioxane (1.1 eq) dropwise.
Observation: Immediate precipitation of white solid.
Isolation: Filter the precipitate under Argon. Wash with cold ether.[1] Dry under high vacuum.[1]
Synthesis Workflow Diagram
Figure 1: Logical flow for the synthesis of 3-Amino-4'-methoxybiphenyl HCl via Suzuki coupling.
Analytical Validation (QC)
To ensure the correct isomer (split ring) was synthesized, specific NMR signatures must be verified.[1]
Method
Expected Result for Target (Split Ring)
Distinction from Common Isomer
1H NMR (DMSO-d6)
AA'BB' System: Two doublets (approx 7.0 & 7.6 ppm) integrating for 2H each (Ring B). Multiplet: Complex pattern for 4 protons on Ring A (distorted by amine/biphenyl bond).
The Common Isomer (Same Ring) will show a complex trisubstituted Ring A pattern and a simple monosubstituted Ring B (5H multiplet).
This compound serves as a Biphenyl Scaffold (Bioisostere for naphthalene or heteroaryl systems).
Kinase Inhibition: The biphenyl core fits into the hydrophobic pocket (Type II inhibitors). The amino group forms a "hinge binder" motif when converted to a urea or amide.[1]
GPCR Ligands: Used to space pharmacophores.[1] The 4'-methoxy group acts as a metabolic "soft spot" (O-demethylation) or a specific H-bond acceptor.[1]
Liquid Crystals: The 4-methoxy-4'-amino analogues are classic mesogens; the 3-amino variant introduces a "kink" that lowers melting points, useful for tuning viscosity in LC mixtures.[1]
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base oxidizes to brown/purple upon air exposure; the HCl salt is stable but should be kept dry.[1]
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).
References
Isomer Identification (Target): 3-(4-Methoxyphenyl)aniline. CAS 53059-28-2.[1][3]
Isomer Identification (Common/Warning): 3-Amino-4-methoxybiphenyl.[1][4] CAS 39811-17-1.[1][4][5][6][7] [1][4]
Synthesis Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [1]
Medicinal Chemistry Application: Horton, D. A., et al. (2003).[1] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.[1] [1]
Comparative Technical Guide: 3-Aminobiphenyl vs. 4'-Methoxy Derivatives
Metabolic Fate, Electronic Stability, and Toxicological Divergence Executive Summary This technical guide analyzes the structural and functional distinctions between 3-aminobiphenyl (3-ABP) and its 4'-methoxy derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
Metabolic Fate, Electronic Stability, and Toxicological Divergence
Executive Summary
This technical guide analyzes the structural and functional distinctions between 3-aminobiphenyl (3-ABP) and its 4'-methoxy derivatives (specifically 4'-methoxy-3-aminobiphenyl). While the isomeric 4-aminobiphenyl (4-ABP) is a potent human carcinogen (Group 1), the 3-isomer and its derivatives exhibit a markedly different toxicological profile.
This divergence is governed by two critical factors:
Electronic Resonance: The meta positioning of the amino group in 3-ABP prevents the resonance stabilization of the nitrenium ion intermediate, a prerequisite for DNA adduct formation.
Metabolic Switching: The introduction of a 4'-methoxy group alters the metabolic trajectory. While unsubstituted biphenyls often undergo 4'-hydroxylation, the methoxy group acts as a preferential substrate for O-demethylation (mediated by CYP1A2/1B1), creating a "metabolic sink" that favors detoxification over N-hydroxylation.
Part 1: Chemical Architecture & Electronic Effects
The core difference between these molecules lies in how substituents influence the stability of the reactive intermediate (the nitrenium ion) formed during metabolic activation.
1.1 Resonance Stabilization & The "Meta" Effect
In arylamine carcinogenesis, the ultimate carcinogen is the arylnitrenium ion (
).
4-Aminobiphenyl: The nitrogen is para to the phenyl ring. The positive charge on the nitrogen can be delocalized across the entire biphenyl system, stabilizing the ion and allowing it to survive long enough to reach the nucleus and alkylate DNA (specifically C8-guanine).
3-Aminobiphenyl: The nitrogen is meta to the phenyl ring. Resonance delocalization is interrupted. The distal phenyl ring cannot effectively stabilize the positive charge on the nitrogen. Consequently, the N-hydroxy intermediate is unstable and less likely to form the DNA-binding nitrenium species.
1.2 The 4'-Methoxy Modification
Adding a methoxy group (-OCH₃) at the 4' position (distal ring) introduces an electron-donating group (EDG).
Electronic Impact: The methoxy group increases the electron density of the distal ring via resonance (
).
Functional Consequence: While this would theoretically stabilize a cation, the meta linkage in the 3-isomer prevents this stabilization from reaching the nitrogen atom. Therefore, the 4'-methoxy group does not significantly potentiate the mutagenicity of 3-ABP via electronic stabilization. Instead, its primary impact is metabolic.
Feature
3-Aminobiphenyl
4'-Methoxy-3-aminobiphenyl
4-Aminobiphenyl (Reference)
Amino Position
Meta (Position 3)
Meta (Position 3)
Para (Position 4)
Nitrenium Stability
Low (No distal resonance)
Low (Blocked by meta-linkage)
High (Full biphenyl resonance)
Major Metabolic Route
Ring Hydroxylation (C2/C4/C6)
O-Demethylation
N-Hydroxylation
Mutagenic Potency
Weak / Non-mutagenic
Weak / Negligible
Potent (Ames Positive +S9)
Part 2: Metabolic Pathways & Bioactivation
The safety profile of these compounds is dictated by the "race" between activation (N-hydroxylation) and detoxification (Ring hydroxylation or O-demethylation).
2.1 3-Aminobiphenyl Metabolism
Research indicates that 3-ABP is a poor substrate for the N-hydroxylation typically catalyzed by CYP1A2 . Instead, the enzyme preferentially catalyzes C-hydroxylation on the amine-bearing ring (ortho/para to the amine).
Dominant Metabolites: 2-hydroxy-3-aminobiphenyl and 4-hydroxy-3-aminobiphenyl.
Outcome: These aminophenols are rapidly conjugated (glucuronidation) and excreted.
2.2 4'-Methoxy-3-aminobiphenyl Metabolism
The 4'-methoxy group introduces a highly labile site for Cytochrome P450 enzymes.
O-Demethylation: CYP enzymes (particularly CYP1A2 and CYP2D6) rapidly target aryl methyl ethers. The conversion of the methoxy group (-OCH₃) to a hydroxyl group (-OH) produces 4'-hydroxy-3-aminobiphenyl .
Detoxification Logic: This metabolite is a phenol, which is an excellent substrate for Phase II conjugation enzymes (UDP-glucuronosyltransferases). This creates a "metabolic handle" that diverts the molecule away from the dangerous N-hydroxylation pathway.
2.3 Visualizing the Metabolic Divergence
The following diagram illustrates how the structural difference dictates the metabolic fate.
Figure 1: Comparative metabolic pathways. Note that 4-ABP undergoes critical N-activation, while 3-ABP and its methoxy derivative are shunted toward ring hydroxylation and O-demethylation (detoxification), respectively.
Part 3: Toxicological Profile & SAR
3.1 Mutagenicity (Ames Test)
The Ames test (Salmonella typhimurium) reveals the stark contrast in genotoxicity.
4-ABP: Strongly positive in strains TA98 and TA100 (requires S9 metabolic activation).
3-ABP: Generally negative or weakly positive only at very high concentrations. The lack of planarity and resonance prevents effective intercalation and guanine adduct formation.
4'-Methoxy-3-ABP: Predicted to be negative . The methoxy group does not correct the "meta-flaw" of the 3-amino position. Furthermore, the rapid O-demethylation competes with any potential bioactivation.
3.2 Structure-Activity Relationship (SAR) Rules
For researchers designing libraries or selecting model compounds, the following SAR rules apply to aminobiphenyls:
Amino Position is King: An amino group at the para (4) position is essential for high carcinogenic potency. Meta (3) and ortho (2) isomers are orders of magnitude less potent.
Para-Blocking: In 4-aminobiphenyls, blocking the 4'-position (e.g., with Fluorine) can enhance toxicity by preventing detoxification. However, in 3-aminobiphenyls, this effect is irrelevant because the molecule is not activated efficiently in the first place.
Methoxy "Safety Valve": Methoxy groups on aromatic rings are often "metabolic safety valves" because O-demethylation is a high-affinity, high-velocity reaction for hepatic P450s, rapidly generating excretable phenols.
To empirically verify the metabolic divergence described above, the following microsomal stability assay is recommended.
Objective: Quantify the rate of N-hydroxylation (activation) vs. O-demethylation/C-hydroxylation (detoxification).
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compounds: 3-ABP, 4'-Methoxy-3-ABP, 4-ABP (Positive Control).
Internal Standard: Phenacetin.
Workflow:
Preparation: Dilute test compounds to 10 µM in potassium phosphate buffer (100 mM, pH 7.4).
Incubation:
Pre-incubate 100 µL of compound solution with 10 µL HLM at 37°C for 5 minutes.
Initiate reaction by adding 10 µL NADPH regenerating system.
Run in triplicate.
Time Points: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing the internal standard.
Analysis (LC-MS/MS):
Centrifuge samples (10,000 x g, 10 min).
Inject supernatant onto a C18 reverse-phase column.
Monitor Transitions:
Parent: [M+H]+
O-Demethylated (Phenol): [M-14+H]+
N-Hydroxylated: [M+16+H]+
Data Interpretation: Calculate the Intrinsic Clearance (CLint) for the disappearance of parent and the Formation Rate of specific metabolites.
Expectation: 4'-Methoxy-3-ABP will show rapid formation of the [M-14] species (O-demethylation). 4-ABP will show significant [M+16] (N-hydroxylation).
References
Gorrod, J. W., & Bayraktar, N. N. (1986). The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. Anticancer Research, 6(4), 729-731. Link
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Aromatic Amines, Organic Dyes, and Related Exposures.[1][2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 99. Link
Ioannides, C., et al. (1989). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Mutagenesis, 4(2), 118-123. Link
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link
Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507-2536. Link
Technical Whitepaper: Stability Profile and Handling of 3-Amino-4'-methoxybiphenyl Hydrochloride in Solution
Executive Summary This technical guide provides a comprehensive stability profile for 3-Amino-4'-methoxybiphenyl hydrochloride , a substituted aromatic amine often utilized as a scaffold in medicinal chemistry and dye sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive stability profile for 3-Amino-4'-methoxybiphenyl hydrochloride , a substituted aromatic amine often utilized as a scaffold in medicinal chemistry and dye synthesis. While the biphenyl core and methoxy ether linkage exhibit robust chemical resistance, the primary amine functionality renders the compound susceptible to oxidative degradation and photochemical instability in solution.
This document details the physicochemical basis of these instabilities, outlines a validated stability-indicating HPLC protocol, and prescribes storage methodologies to maximize shelf-life. The recommendations herein are derived from standard behavior of electron-rich aniline derivatives and biphenyl systems.
Part 1: Chemical Identity & Physicochemical Basis
Structural Analysis & Reactivity
The stability of 3-Amino-4'-methoxybiphenyl hydrochloride is dictated by the electronic interplay between its two substituents across the biphenyl system.
Amino group (-NH₂): Position 3 (Ring A). Electron-donating group (EDG).
Methoxy group (-OCH₃): Position 4' (Ring B). Strong EDG.
Salt Form: Hydrochloride (HCl). Protonation of the amine (
) significantly increases stability against oxidation compared to the free base.
The "Push-Pull" Instability Factor
While the hydrochloride salt locks the lone pair of the nitrogen, preventing immediate oxidation, equilibrium in solution (especially at pH > 4.0) releases the free base. The 4'-methoxy group donates electron density into the biphenyl
-system. Through resonance, this electron density increases the nucleophilicity of the Ring A amine, making it more susceptible to oxidative radical formation than unsubstituted aminobiphenyls.
Feature
Stability Impact
Risk Level
Ether Linkage (4'-OMe)
Chemically inert under standard conditions. Resistant to hydrolysis.
Low
Biphenyl Bond
Rotationally restricted but chemically stable. UV-absorbing (chromophore).
Medium (Photosensitivity)
Primary Amine (3-NH₂)
Highly reactive. Prone to N-oxidation, dimerization (azo formation), and condensation.
High
HCl Counterion
Stabilizes amine by protonation. Hygroscopic nature may introduce moisture.
Low (if stored dry)
Part 2: Stability in Solution
Solvent Compatibility
The choice of solvent dictates the degradation rate. Aprotic solvents are generally preferred for stock solutions, while protic solvents accelerate proton exchange and potential oxidation.
Dimethyl Sulfoxide (DMSO):
Rating:Recommended for Stock (High Conc.)
Caveat: DMSO is hygroscopic.[1] "Wet" DMSO can facilitate hydrolysis or proton transfer. Store under inert gas.
Stability:[1][2][3][4] >6 months at -20°C if anhydrous.
Methanol/Ethanol:
Rating:Acceptable for Immediate Use
Risk:[3] High oxygen solubility in alcohols accelerates oxidative coloring (pinking/browning).
Water/Buffers:
Rating:Poor for Long-term Storage
Risk:[3] Aqueous solutions, particularly at neutral or basic pH, allow the free base to form, leading to rapid auto-oxidation.
Degradation Pathways
The primary degradation pathway is Auto-oxidation , driven by dissolved oxygen and catalyzed by light (UV) and trace metals.
DOT Diagram 1: Oxidative Degradation Pathway
The following diagram illustrates the theoretical degradation cascade from the free amine to colored azo impurities and quinone species.
Caption: Theoretical oxidative cascade of 3-Amino-4'-methoxybiphenyl. The formation of Azo dimers and Quinone imines results in characteristic solution discoloration (yellow to brown).
Part 3: Experimental Protocols
Preparation of Stock Solutions (Best Practice)
To ensure maximum stability for biological assays or analytical standards:
Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).
Concentration: Prepare at 10–50 mM. Higher concentrations are generally more stable due to self-buffering and reduced solvent-to-solute ratio.
Procedure:
Weigh the hydrochloride salt rapidly to avoid moisture uptake (hygroscopic).
Why this works: The acidic mobile phase (Formic acid) ensures the amine remains protonated (
), improving peak shape and preventing interaction with silanols on the column. Degradants like azo compounds will elute later (more hydrophobic), while N-oxides will elute earlier.
Stress Testing Workflow (Forced Degradation)
To validate the stability profile, perform the following stress tests on a 1 mM solution.
DOT Diagram 2: Stability Testing Workflow
Caption: Workflow for forced degradation studies to establish stability limits. Oxidative stress is expected to yield the highest degradation.
Part 4: Handling & Safety Recommendations
"Self-Validating" Storage Protocol
A self-validating system implies that the user can visually or analytically confirm stability before use.
Visual Check: The solution should be colorless to pale beige. Pink, red, or brown coloration indicates oxidation (formation of quinoid/azo species). Discard if strongly colored.
Solubility Check: The HCl salt may precipitate in high-organic solvents if moisture enters (salting out). Ensure solution is clear; sonicate if necessary, but monitor temperature (heat accelerates degradation).
Safety (E-E-A-T)
Toxicity: Aminobiphenyls are structurally related to known carcinogens (e.g., 4-aminobiphenyl). Treat 3-Amino-4'-methoxybiphenyl as a potential carcinogen/mutagen .
PPE: Double nitrile gloves, lab coat, and handling strictly inside a fume hood.
Waste: Segregate as hazardous organic waste (halogenated/amine-containing).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12236166, 3'-Methoxy[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]
Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms.[3] Springer. (General reference for amine oxidation mechanisms).
International Conference on Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Cheng, X., et al. (2003).Stability of compound solutions in DMSO. Journal of Biomolecular Screening. (Reference for DMSO storage protocols).
Note: Specific stability data for the exact 3-Amino-4'-methoxybiphenyl isomer is inferred from homologous aminobiphenyl and anisidine derivatives due to the niche nature of this specific regioisomer.
Application Note: Strategic Synthesis of 3-Amino-4'-methoxybiphenyl via Suzuki-Miyaura Coupling
Abstract This application note provides a comprehensive technical guide for the synthesis of 3-Amino-4'-methoxybiphenyl, a valuable building block in medicinal chemistry and materials science. The protocol leverages the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive technical guide for the synthesis of 3-Amino-4'-methoxybiphenyl, a valuable building block in medicinal chemistry and materials science. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This document elucidates the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides insights into reaction optimization and product characterization. The content is designed to equip researchers with the necessary knowledge to successfully and efficiently synthesize this important biphenyl derivative.
Introduction: The Significance of Aminobiphenyl Scaffolds
Biphenyl and its derivatives are privileged structures in drug discovery and development, appearing in numerous biologically active compounds.[3][4] The aminobiphenyl motif, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate for more complex molecular architectures.[5] 3-Amino-4'-methoxybiphenyl, with its specific substitution pattern, offers unique opportunities for derivatization, making it a molecule of high interest for the synthesis of novel therapeutic agents and functional materials. The Suzuki-Miyaura coupling reaction is an exceptionally powerful tool for constructing such biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its starting materials.[6]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[7] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9]
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (3-bromoaniline), forming a Pd(II) intermediate.[7][9] This is often the rate-determining step of the reaction. The choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate this step, especially with less reactive aryl bromides.[9]
Transmetalation: In this step, the organic group from the organoboron species (4-methoxyphenylboronic acid) is transferred to the palladium(II) center. This process is crucially mediated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7][10][11][12] The base also facilitates the exchange of the halide on the palladium complex.[7]
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic fragments, yielding the desired biphenyl product (3-Amino-4'-methoxybiphenyl) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9]
Diagram of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is designed for the synthesis of 3-Amino-4'-methoxybiphenyl on a 1.0 mmol scale. All manipulations should be performed in a well-ventilated fume hood.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity (mmol)
Equiv.
3-Bromoaniline
C₆H₆BrN
172.02
1.0
1.0
4-Methoxyphenylboronic acid
C₇H₉BO₃
151.96
1.2
1.2
Tetrakis(triphenylphosphine)palladium(0)
C₇₂H₆₀P₄Pd
1155.56
0.03
0.03
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
2.0
2.0
1,4-Dioxane (anhydrous)
C₄H₈O₂
88.11
8 mL
-
Water (degassed)
H₂O
18.02
2 mL
-
Ethyl Acetate
C₄H₈O₂
88.11
-
-
Brine (saturated NaCl solution)
NaCl/H₂O
-
-
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
-
-
Reaction Setup and Execution
Rationale for Reagent Choices:
3-Bromoaniline: A commercially available starting material. The bromine atom provides the electrophilic site for the palladium catalyst to undergo oxidative addition.
4-Methoxyphenylboronic acid: The organoboron coupling partner. A slight excess (1.2 equivalents) is used to ensure complete consumption of the limiting reagent, 3-bromoaniline.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A common, air-stable Pd(0) precatalyst. The triphenylphosphine ligands are suitable for this type of coupling.[13]
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[11][14] It is readily available and easy to handle.
1,4-Dioxane/Water (4:1): A common solvent system for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[14] Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Procedure:
Flask Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (172 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol, 0.03 equiv.) to the flask.
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The flask is then fitted with a reflux condenser. The mixture should be degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
Reaction: The reaction mixture is heated to 90-100 °C under a nitrogen atmosphere and stirred vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The reaction mixture is then diluted with ethyl acetate (20 mL) and water (20 mL).
Extraction: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Amino-4'-methoxybiphenyl.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-Amino-4'-methoxybiphenyl.
Product Characterization
The identity and purity of the synthesized 3-Amino-4'-methoxybiphenyl should be confirmed by standard analytical techniques.
- Inactive catalyst- Insufficient degassing- Ineffective base
- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the solvent and reaction mixture.- Consider a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11]
Formation of Homocoupled Byproducts
- Reaction temperature too high- Presence of oxygen
- Lower the reaction temperature.- Improve the degassing procedure.
Difficult Purification
- Incomplete reaction- Presence of residual catalyst
- Allow the reaction to run to completion.- Consider passing the crude product through a short plug of silica or celite to remove baseline impurities.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-Amino-4'-methoxybiphenyl. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining this valuable compound in good yield and high purity. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, researchers can confidently apply and adapt this methodology for the synthesis of other important biaryl compounds in their drug discovery and materials science endeavors.
Alonso, D. A., & Nájera, C. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Revista de la Sociedad Química de México, 50(4), 173-185.
Couto, C. G., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 25(55), 12791-12799.
HZPT Blog. why use base in suzuki coupling. [Online]. Published March 4, 2024. Available: [Link]
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(4), 1337-1347.
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
Singh, U. P., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2184-2194.
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
The Organic Chemistry Tutor. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Online Video]. Published February 13, 2021. Available: [Link]
Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. [Online].
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Online]. Available: [Link]
Szostak, M., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15650-15657.
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Preprint].
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Online]. Available: [Link]
RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online]. Published 2024. Available: [Link]
PubMed Central. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online]. Published September 16, 2024. Available: [Link]
University of Manchester Research Explorer. Rationally Designing Safer Anilines: The Challenging Case of 4-Aminobiphenyls. [Online]. Published April 26, 2012. Available: [Link]
UC Berkeley. The Suzuki Reaction. [Online]. Published 2014. Available: [Link]
ResearchGate. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. [Online]. Published July 1, 2025. Available: [Link]
The Royal Society of Chemistry. Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. [Online]. Available: [Link]
Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. [Online].
UC Berkeley. The Suzuki Reaction. [Online]. Published February 6, 2014. Available: [Link]
PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Online]. Available: [Link]
PubMed Central. Applications of biophysical techniques in drug discovery and development. [Online]. Available: [Link]
Application Note: Protocol for Diazotization of 3-Amino-4'-methoxybiphenyl Hydrochloride
Abstract & Scope This Application Note provides a high-fidelity protocol for the diazotization of 3-Amino-4'-methoxybiphenyl hydrochloride . Due to the lipophilic nature of the biphenyl core and the specific electronic i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note provides a high-fidelity protocol for the diazotization of 3-Amino-4'-methoxybiphenyl hydrochloride . Due to the lipophilic nature of the biphenyl core and the specific electronic influence of the 4'-methoxy substituent, this protocol deviates from standard aqueous aniline diazotization. It employs a modified acetic acid/aqueous mineral acid solvent system to ensure solubility and reaction homogeneity. This guide is designed for research and development scientists requiring high-purity diazonium intermediates for downstream applications such as Sandmeyer reactions, azo coupling, or phenol synthesis.
Chemical Context & Mechanistic Logic
Structural Analysis
The substrate, 3-Amino-4'-methoxybiphenyl , presents a unique reactivity profile:
Biphenyl Core: Significant hydrophobic character reduces solubility in pure aqueous acid, necessitating a co-solvent.
3-Amino Group (Ring A): Located meta to the phenyl-phenyl bond. This position is less electronically coupled to the 4'-methoxy group (Ring B) than a para substituent would be, meaning the amino group retains standard aromatic amine basicity but lacks significant resonance stabilization from the distal oxygen.
4'-Methoxy Group (Ring B): An electron-donating group (EDG).[1] While it increases the electron density of the biphenyl system overall, its distal position means the resulting diazonium salt will have moderate stability—superior to simple phenyldiazonium salts but requiring strict thermal control (
) to prevent dediazoniation.
Reaction Mechanism
The transformation proceeds via the nitrosation of the primary amine. The hydrochloride salt is first dissociated in strong acid. Sodium nitrite reacts with the acid to generate the active nitrosating species, the nitrosonium ion (
) or its carrier ().
Key Mechanistic Pathway:
Protonation/Deprotonation Equilibrium: The amine hydrochloride must release the free amine in equilibrium to attack the nitrosating agent.
N-Nitrosation: Formation of the N-nitrosoamine.
Tautomerization & Dehydration: Acid-catalyzed conversion to the diazonium cation (
).
Visualizing the Pathway
The following diagram illustrates the critical species and transition states involved in this specific diazotization.
Figure 1: Mechanistic pathway for the conversion of the amine hydrochloride to the diazonium salt.[2][3]
Concentration: Target a final diazonium concentration of 0.2 M – 0.5 M. Higher concentrations risk precipitation or exotherms; lower concentrations reduce throughput.
Step-by-Step Methodology
Step 1: Solubilization (The Critical Control Point)
Rationale: The hydrochloride salt of 3-amino-4'-methoxybiphenyl is sparingly soluble in cold water. Using pure water results in a heterogeneous slurry, leading to trapped amine and incomplete diazotization.
Action:
Charge a 3-neck round-bottom flask with 3-Amino-4'-methoxybiphenyl HCl (10 mmol, ~2.36 g).
Add Glacial Acetic Acid (15 mL) and stir to create a suspension/solution.
Add Distilled Water (15 mL) followed by Conc. HCl (2.5 mL, ~30 mmol).
Observation: The mixture should become a fine, stirrable slurry or clear solution.
Cool the mixture to 0–5°C using an ice/salt bath. Ensure internal temperature monitoring.
Step 2: Diazotization
Action:
Prepare a solution of Sodium Nitrite (0.76 g, 11 mmol) in minimal water (3–4 mL).
Add the nitrite solution dropwise via addition funnel or syringe pump.
Rate Control: Maintain internal temperature < 5°C . Do not allow the temperature to spike, as this promotes phenol formation.
Visual Cue: The solution often clarifies and turns yellow/orange as the diazonium salt forms.
Step 3: Endpoint Determination & Maintenance
Action:
After addition is complete, stir at 0–5°C for 20–30 minutes.
Test 1 (Acidity): Spot onto Congo Red paper. It must turn blue (pH < 3). If not, add small aliquots of Conc. HCl.
Test 2 (Nitrite Excess): Spot onto Starch-Iodide paper. It must turn instant blue/black .
If no color: Add more
solution (5-10% increments) and re-stir for 10 mins.
If color fades quickly: The reaction is incomplete; continue stirring.
Step 4: Quenching (Destruction of Excess Nitrite)
Rationale: Excess nitrous acid interferes with downstream coupling or Sandmeyer reactions (causing side products like tars).
Action:
Add solid Urea or Sulfamic Acid in small portions.
Stir until the Starch-Iodide test is negative (paper remains white/colorless).
The solution is now ready for immediate use. Do not isolate the dry salt due to explosion hazards.[4]
Process Workflow Diagram
The following diagram outlines the operational flow, highlighting critical decision points and safety checks.
Figure 2: Operational workflow for the diazotization process.
Troubleshooting & Critical Control Points
Issue
Probable Cause
Corrective Action
No "Blue" on Starch-Iodide
Nitrite consumed by side reactions or insufficient addition.
Add additional 0.1 eq . Ensure T < 5°C to prevent decomposition.
Precipitation during addition
Formation of Diazo-amino coupling product (Triazene) due to low acidity.
Add Conc. HCl immediately. The pH must remain < 2 to prevent coupling with unreacted amine.
Rapid Gas Evolution (Frothing)
Thermal decomposition ( loss).
CRITICAL SAFETY ISSUE. Cool immediately. Check internal temp. If T > 10°C, the batch may be compromised (phenol formation).
Dark/Tar Formation
Oxidation of the electron-rich methoxy ring.
Exclude light. Ensure inert atmosphere ( blanket) if possible.
Safety & Stability (E-E-A-T)
Explosion Hazard: Diazonium salts of biphenyls are energetic. Never dry the salt completely unless stabilizing as a tetrafluoroborate (
) or hexafluorophosphate () salt.
Toxicity: Biphenyl amines are potential carcinogens. Handle all solids in a fume hood with double gloving.
Waste: Quenched diazonium solutions must be treated with basic hypochlorite or specific waste streams; do not dispose of active diazonium salts in general waste.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for aromatic diazotization).
O'Neil, M. J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 15th Ed. RSC Publishing, 2013. (Properties of biphenyl amines).
Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters, 2008, 10(18), 3961–3964.[5] (Discussion on stability and counterions).
Hanson, P., et al. "Diazotisation of weakly basic amines in aqueous acid." Journal of the Chemical Society, Perkin Transactions 2, 2002. (Kinetics and acidity requirements).
Amide coupling reaction conditions for 3-Amino-4'-methoxybiphenyl
Part 1: Executive Summary & Chemical Assessment The Challenge: Synthesizing amides from 3-Amino-4'-methoxybiphenyl presents a dual challenge common to biaryl anilines: reduced nucleophilicity and solubility limitations ....
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Assessment
The Challenge:
Synthesizing amides from 3-Amino-4'-methoxybiphenyl presents a dual challenge common to biaryl anilines: reduced nucleophilicity and solubility limitations .[1] Unlike aliphatic amines, the amino group at the 3-position is conjugated to the aromatic system, significantly lowering its
(typically ~3.5–4.[2]5) and nucleophilic strength.[1] Furthermore, the 4'-methoxybiphenyl scaffold introduces lipophilicity and steric bulk that can impede reaction kinetics in standard solvents like Dichloromethane (DCM).[2]
Electronic Environment: The amine is meta to the biphenyl linkage.[1] While the 4'-methoxy group is an Electron Donating Group (EDG), its resonance contribution is largely confined to the distal ring.[2] Consequently, the amine behaves as a standard, electron-deficient aniline.[2]
Steric Environment: The meta positioning avoids the severe steric clash of ortho-biaryls, but the rotational freedom of the biphenyl bond creates a swept volume that can hinder the approach of bulky activated esters.
Strategic Recommendation:
Standard carbodiimide couplings (EDC/NHS) are often insufficient, leading to slow conversion or hydrolysis of the active ester. This protocol prioritizes High-Activity Uronium Salts (HATU) for discovery chemistry and Propylphosphonic Anhydride (T3P) for scale-up/process chemistry.[1]
Part 2: Decision Matrix & Workflow
The following decision tree outlines the logic for selecting the optimal coupling condition based on the carboxylic acid partner and scale.
Figure 1: Strategic decision tree for coupling 3-Amino-4'-methoxybiphenyl.
Part 3: Detailed Protocols
Method A: HATU-Mediated Coupling (The "Gold Standard" for Anilines)
Best for: Small scale (<1g), library synthesis, and unreactive acids.[2]
Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester.[1] The nitrogen in the pyridine ring of the HOAt moiety provides an "anchoring" effect (neighboring group participation) that accelerates the attack of the sluggish aniline amine.
Solvent: DMF (Preferred) or DMAc.[1] Avoid DCM due to poor solubility of the biphenyl amine.
Step-by-Step Protocol:
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).[1]
Add DIPEA (1.5 equiv) immediately.[1] Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.[1]
Why? Pre-activation ensures the active ester forms before the weak aniline nucleophile is introduced, preventing the aniline from salting out with the acid.
Amine Addition: Add 3-Amino-4'-methoxybiphenyl (1.0 equiv) dissolved in minimal DMF.
Best for: Scale-up, chiral acids (low racemization), and easy purification.[2][3]
Mechanism: T3P acts as a kinetic dehydrating agent.[1] It forms a mixed anhydride with the carboxylic acid.[1][4] The byproduct is water-soluble propylphosphonic acid, simplifying workup.[2][3]
Charge: To a reactor/flask, add Carboxylic Acid (1.1 equiv), 3-Amino-4'-methoxybiphenyl (1.0 equiv), and Solvent (EtOAc or Me-THF preferred for green chemistry).
Base Addition: Add Pyridine (3.0 equiv).[1] Cool to 0°C if the acid is prone to racemization; otherwise, run at RT.
T3P Addition: Add T3P solution dropwise over 10 minutes.
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU but cleaner.[1]
Workup: Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove pyridine and unreacted aniline), then NaHCO₃.[2]
Self-Validating Step: The T3P byproducts are water-soluble; if the organic layer remains cloudy, wash extensively with water.
Part 4: Comparative Data & Troubleshooting
Reagent Performance Comparison
Feature
EDC / HOBt
HATU
T3P
Acid Chloride
Reactivity with Anilines
Low
High
Moderate-High
Very High
Racemization Risk
Moderate
Low
Very Low
High
Purification
Difficult (Urea byproducts)
Moderate (Remove HOAt)
Easy (Water soluble)
Moderate
Cost
Low
High
Moderate
Low
Recommendation
Not Recommended
Standard Method
Scale-up Method
Steric Cases Only
Troubleshooting Guide:
Issue: Low Conversion (Starting Material Remains)
Cause: The aniline is too electron-deficient or the biphenyl ring is twisting, causing steric shielding.
Solution: Switch to Method C (Acid Chloride) .[1] Generate the acid chloride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) in DCM, then add the aniline and pyridine.[2] This is more reactive than any activated ester.[1]
Issue: Poor Solubility
Cause: 3-Amino-4'-methoxybiphenyl is lipophilic.[2][1]
Solution: Use NMP (N-Methyl-2-pyrrolidone) as a co-solvent.[2][1] It has high solvation power for biaryls and is compatible with HATU.[1]
Issue: "Stalled" Reaction
Cause: Formation of the unreactive N-acyl urea (if using EDC) or guanidinium species (if using HATU with excess amine).[1]
Solution: Ensure the Acid and HATU are premixed before adding the aniline (Method A, Step 2). This ensures the active ester is the dominant species.
Part 5: References
Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][5] Organic Process Research & Development, 20(2), 140–177.[2] Link[2]
Montalbetti, C. A., & Falque, V. (2005).[2][1] Amide bond formation and peptide coupling.[1][3][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[2] Link[2]
Patterson, E. A., et al. (2011).[2][1] T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for amide bond formation.[1][3] Organic Process Research & Development. (General reference for T3P utility in anilines).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Azo Dyes Utilizing 3-Amino-4'-methoxybiphenyl Hydrochloride
Executive Summary
This application note details the optimized protocol for synthesizing azo dyes derived from 3-Amino-4'-methoxybiphenyl hydrochloride (CAS: 39811-17-1).[1] Unlike simple aniline derivatives, the biphenyl scaffold offers extended conjugation, resulting in dyes with superior substantivity and bathochromic shifts. This guide addresses the specific solubility challenges of the hydrochloride salt and provides a dual-pathway coupling strategy to generate both water-soluble dyes (for protein/fiber staining) and insoluble pigments (for material applications).[1]
Key Technical Advantages:
Extended Conjugation: The biphenyl system acts as a rigid spacer, enhancing molar absorptivity (
).
Electronic Tuning: The 4'-methoxy group functions as a strong auxochrome, donating electron density through the biphenyl bridge to stabilize the diazonium intermediate.
Versatility: Protocols included for both phenolic (alkaline) and anilide (azoic) coupling.
Safety & Compliance (Critical)
Hazard Class: Aromatic Amines / Diazonium Salts.
Carcinogenicity Warning: While 3-Amino-4'-methoxybiphenyl is distinct from benzidine, all biphenyl amines should be handled as potential carcinogens.[1] Use a Class II Biosafety Cabinet or Fume Hood.[1]
Explosion Hazard: Dry diazonium salts are shock-sensitive.[1] Never dry the intermediate diazonium salt; proceed immediately to coupling.
PPE: Nitrile gloves (double-gloved), face shield, and lab coat.[1]
Reaction Mechanism & Pathway
The synthesis proceeds via the Sandmeyer-type diazotization followed by an electrophilic aromatic substitution (azo coupling) .[1]
Phase 1: Preparation of Diazonium Salt (Activation)
Rationale: The hydrochloride salt is water-soluble, but excess acid is required to prevent the formation of triazenes (coupling of diazonium salt with unreacted amine).
Dissolution: In a 250 mL beaker, dissolve 5.0 g (21.2 mmol) of 3-Amino-4'-methoxybiphenyl hydrochloride in 40 mL of 2.5 M HCl .
Note: If the salt does not fully dissolve, warm gently to 35°C, then cool rapidly to reprecipitate fine crystals which react faster.
Cooling: Place the beaker in an ice-salt bath. Cool the suspension to 0–2°C . Mechanical stirring is preferred over magnetic stirring to prevent magnetic decoupling due to slurry thickness.
Nitrosation: Prepare a solution of 1.6 g (23.2 mmol)
in 10 mL water. Add this solution dropwise to the amine suspension over 20 minutes.
Critical Control: Keep temperature below 5°C . Above 5°C, the diazonium salt hydrolyzes to a phenol.
Validation: Stir for 15 minutes. Spot a drop of the reaction mixture onto Starch-Iodide paper .
Result: Instant blue/black color indicates excess nitrous acid (Required).[1]
Correction: If no color change, add more
solution in 0.1 mL increments.
Scavenging: Add small amounts of solid Sulfamic Acid or Urea until the solution no longer turns Starch-Iodide paper blue.
Why? Excess nitrous acid will nitrosate the coupling agent, lowering yield and purity.
Phase 2: Coupling Reaction (The Chromophore Formation)
Select Route A or Route B based on application.
Route A: Synthesis of Soluble Red Dye (2-Naphthol Coupling)
Target: Histological stains or hydrophilic textile dyes.[1]
Coupler Prep: Dissolve 3.1 g (21.5 mmol) of 2-Naphthol in 40 mL of 10% NaOH solution. Cool to 5°C.[1]
Coupling: Slowly pour the cold Diazonium solution (from Phase 1) directly into the alkaline 2-Naphthol solution with vigorous stirring.
Observation: A deep red precipitate forms immediately.[1]
pH Control: Monitor pH.[1] If it drops below 8, add 10%
to maintain alkalinity. Phenols only couple as phenolate ions (pH > pKa).[1]
Maturation: Stir at 5-10°C for 1 hour, then allow to warm to room temperature over 2 hours.
Isolation: Heat the suspension to 60°C (to aggregate particles), then filter under vacuum. Wash with cold water until filtrate is neutral.[1]
Route B: Synthesis of High-Performance Pigment (Naphthol AS Coupling)
Target: Inks, paints, or hydrophobic coatings.
Coupler Prep: Dissolve 5.6 g (21.5 mmol) of Naphthol AS (3-hydroxy-2-naphthoic acid anilide) in 50 mL warm Ethanol containing 2 g NaOH .
Buffer Prep: The coupling requires a slightly lower pH (pH 5-6) or weak alkaline conditions to prevent hydrolysis of the amide bond in Naphthol AS.
Coupling: Add the Diazonium solution to the Naphthol AS solution. Simultaneously add Sodium Acetate solution to buffer the generated HCl.
Isolation: The resulting pigment is often colloidal. Add NaCl (brine) to salt out the product if filtration is slow. Filter and wash with 50% Ethanol to remove unreacted coupler.
Sharp range (< 2°C variation).[1] Decomposition often >200°C.
Troubleshooting Guide
Problem: Tar/Oil formation instead of solid precipitate.
Cause: Temperature rose above 5°C during diazotization, or coupling pH was incorrect.
Fix: Ensure strict temperature control. For oils, scratch the side of the flask with a glass rod and cool to -10°C to induce crystallization.
Problem: Low Yield.
Cause: Loss of diazonium salt via hydrolysis before coupling.
Fix: Minimize time between Phase 1 and Phase 2. Ensure "Scavenging" step is not skipped (excess nitrite destroys the dye).
Problem: Dull Color.
Cause: Oxidation of the amine prior to use.
Fix: Recrystallize the 3-Amino-4'-methoxybiphenyl HCl precursor from ethanol/HCl before starting.
References
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Authoritative text on azo coupling mechanisms). [1]
Zollinger, H. (2003).[2] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Helvetica Chimica Acta.[1] (Definitive guide on diazo chemistry). [1]
PubChem Compound Summary. (2025). 3-Amino-4'-methoxybiphenyl.[1] National Center for Biotechnology Information.[1] (Chemical Structure & Safety Data).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Standard protocols for diazotization).
Technical Application Note: 3-Amino-4'-methoxybiphenyl Hydrochloride in Drug Synthesis
[1][2] Executive Summary 3-Amino-4'-methoxybiphenyl hydrochloride (CAS: 53059-28-2 for free base; HCl salt custom) is a specialized biaryl amine intermediate used primarily in the synthesis of Type II kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
3-Amino-4'-methoxybiphenyl hydrochloride (CAS: 53059-28-2 for free base; HCl salt custom) is a specialized biaryl amine intermediate used primarily in the synthesis of Type II kinase inhibitors and biaryl urea/amide pharmacophores .[1][2] Unlike its isomer 3-amino-4-methoxybiphenyl (used in agrochemicals like Bifenazate), this specific primed isomer provides a meta-para substituted biaryl scaffold essential for orienting ligands within the ATP-binding pockets of kinases such as SYK , LRRK2 , and VEGFR .[1][2]
This guide outlines the physicochemical profile, synthetic utility, and a validated protocol for the preparation and handling of this intermediate in a pharmaceutical research setting.[2]
Chemical Identity & Properties
Structural Distinction (Critical)
Researchers must distinguish between two common isomers to avoid catastrophic synthetic failures.[1]
pKa (Conjugate Acid): ~4.0–4.5 (Aniline nitrogen).[1] The HCl salt dissociates to the free base above pH 5.5.[2]
Pharmaceutical Applications
Kinase Inhibitor Scaffold
The 3-amino-4'-methoxybiphenyl moiety is a "privileged structure" in medicinal chemistry.[1][2] It serves as a hydrophobic spacer that connects the hinge-binding motif with the solvent-exposed region of the kinase.[1][2]
Mechanism: The 3-amino group is typically derivatized into a urea or amide.[1][2] This functional group acts as a hydrogen bond donor/acceptor pair, interacting with the conserved glutamate (Glu) and aspartate (Asp) residues in the kinase "DFG-out" conformation.[1]
Target Classes:
SYK (Spleen Tyrosine Kinase): Used in autoimmune disease treatments.[1][3][4]
LRRK2: Investigated for Parkinson's disease therapeutics.[1][2][3][4]
Inerting: Charge a 3-neck round bottom flask with 3-bromoaniline (10 mmol, 1.72 g), 4-methoxyphenylboronic acid (11 mmol, 1.67 g), and K₂CO₃ (20 mmol, 2.76 g). Evacuate and backfill with Nitrogen (x3).[1]
Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with nitrogen for 10 minutes.
Catalysis: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg).
Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC (Eluent: 30% EtOAc/Hexanes).[1]
Checkpoint: Reaction is complete when 3-bromoaniline is <1%.[1][2]
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1][2] Rinse with EtOAc.[1][2]
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Flash column chromatography (SiO₂; Gradient 10% → 40% EtOAc in Hexanes). Isolate the pale yellow solid.[2]
Preparation of the Hydrochloride Salt
Converting the free base to the HCl salt improves stability and water solubility for biological assays.[2]
Procedure:
Dissolve the purified free base (2.0 g, ~10 mmol) in anhydrous Ethanol (10 mL) and Ethyl Acetate (10 mL).
Cool the solution to 0°C in an ice bath.
Dropwise add 4M HCl in Dioxane (3.0 mL, 12 mmol, 1.2 eq) under stirring.
A white precipitate should form immediately.[1][2] Stir at 0°C for 30 minutes, then at room temperature for 1 hour.
Isolation: Filter the solid under vacuum. Wash the cake with cold Ethyl Acetate (2 x 5 mL) followed by Diethyl Ether (10 mL).
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
Storage: Hygroscopic. Store in a tightly sealed container at 2–8°C. Protect from light to prevent oxidation of the aniline moiety (which turns the solid brown).[1]
References
Chemical Identity: 4'-Methoxy-[1,1'-biphenyl]-3-amine.[1][2] CAS Common Chemistry.[1][2] CAS RN: 53059-28-2.[1][2] Link[1]
Kinase Inhibitor Application: Heterocyclic compounds as kinase inhibitors (SYK, LRRK2). European Patent EP2699572A1. (2014).[1] Link
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling: A Practical Guide. Sigma-Aldrich Technical Bulletin. (General protocol adaptation). Link
Isomer Distinction: Synthesis method for bifenazate (involving 3-amino-4-methoxybiphenyl). CN Patent CN102344395A.[1][2] (Demonstrates the other isomer usage). Link
Application Note: A Protocol for the Purification of 3-Amino-4'-methoxybiphenyl Hydrochloride via Recrystallization
Introduction and Statement of Purpose 3-Amino-4'-methoxybiphenyl and its hydrochloride salt are valuable intermediates in the synthesis of pharmacologically active molecules and advanced materials. The purity of this sta...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Statement of Purpose
3-Amino-4'-methoxybiphenyl and its hydrochloride salt are valuable intermediates in the synthesis of pharmacologically active molecules and advanced materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. Recrystallization is a robust and scalable purification technique for crystalline solids, leveraging differences in solubility between the target compound and its impurities in a selected solvent system.[1][2][]
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on selecting an optimal solvent system and executing a reliable protocol for the purification of 3-Amino-4'-methoxybiphenyl hydrochloride. The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure high purity and recovery.
The Foundational Principles of Recrystallization
The efficacy of recrystallization hinges on the principle that the solubility of a solid in a solvent is temperature-dependent.[4] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a hot solvent, followed by cooling to induce the formation of a crystalline lattice. As the highly ordered crystal structure forms, it selectively excludes impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[5]
Key Characteristics of an Effective Recrystallization Solvent:
High Solubilizing Power at Elevated Temperatures: The solvent must effectively dissolve the target compound near its boiling point.[5]
Low Solubilizing Power at Low Temperatures: The compound should have minimal solubility in the cold solvent to maximize recovery.[5]
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent.[5]
Chemical Inertness: The solvent must not react with the compound being purified.[5]
Volatility: The solvent should be easily removable from the purified crystals after isolation.
Boiling Point Consideration: The solvent's boiling point should be lower than the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of a solid.[5]
Solvent System Selection: A Rationale-Driven Approach
The target molecule, 3-Amino-4'-methoxybiphenyl hydrochloride, is an amine salt. The presence of the charged ammonium group (R-NH3+) and the chloride counter-ion (Cl-) imparts significant ionic character and polarity to the molecule.[6][7] This dictates that polar solvents will be the most effective for dissolution.
Our evaluation suggests that single-solvent systems using alcohols or a mixed-solvent (co-solvent) system will yield the best results. For amine hydrochloride salts, alcohols are often excellent choices. However, many hydrochloride salts exhibit high solubility in absolute ethanol, which can diminish recovery yields. Therefore, 2-propanol (isopropanol) is frequently a preferred alternative.[8][9] Non-polar solvents like diethyl ether and hexanes are useful as anti-solvents or for washing the crude solid to remove non-polar impurities, as the salt form is expected to be insoluble in them.[8]
The following table summarizes the analysis of potential solvent systems.
Solvent/System
Type
Rationale for Use
Potential Drawbacks
Isopropanol
Polar Protic
Good solvating power for HCl salts when hot, with reduced solubility when cold. Often superior to ethanol for yield.[8][9]
May require a larger volume compared to methanol or ethanol.
Ethanol
Polar Protic
Strong solvent for polar compounds. Readily available.
The target compound may be too soluble, even at low temperatures, leading to poor recovery.[8]
Methanol/Water
Polar Protic Mix
Highly effective for many salts. Water acts as an anti-solvent to the more powerful methanol.
Finding the precise ratio can be challenging; risk of "oiling out" if too much water is added too quickly.
Isopropanol/Diethyl Ether
Mixed Polarity
Isopropanol acts as the primary solvent, while diethyl ether serves as an anti-solvent to induce precipitation upon cooling.[8]
Diethyl ether is highly flammable and volatile. Requires careful handling.
Water
Polar Protic
Excellent solvent for many salts.
The biphenyl backbone imparts significant non-polar character, which may limit solubility or, conversely, make it too soluble for good recovery.
Ethyl Acetate / Hexanes
Non-polar
Not suitable as primary recrystallization solvents due to the salt's polarity. Excellent for pre-washing the crude solid to remove organic, non-polar impurities.[8]
Will not dissolve the target compound.
Recommendation: For initial trials, Isopropanol is the recommended single solvent. A mixed system of Ethanol/Water is a powerful secondary option.
Detailed Experimental Protocols
Safety Precautions
Compound Hazards: 3-Amino-4'-methoxybiphenyl hydrochloride and its parent amine may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10][11]
Solvent Hazards: Handle all organic solvents in a well-ventilated chemical fume hood. Alcohols and ethers are flammable.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
Protocol 1: Single-Solvent Recrystallization with Isopropanol
Dissolution: Place the crude 3-Amino-4'-methoxybiphenyl hydrochloride (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of isopropanol (e.g., 5-10 mL) to create a slurry.
Heating: Gently heat the mixture on a stirrer/hotplate to the boiling point of isopropanol (~82 °C). Add more isopropanol dropwise until all the solid has just dissolved, creating a clear, saturated solution. Avoid adding a large excess of solvent, as this will reduce the final yield.[9]
Decolorization (Optional): If the hot solution is colored with impurities, remove it from the heat source. Allow it to cool for a minute, then add a very small amount (spatula tip) of activated charcoal. Return the flask to the hotplate and boil for 2-3 minutes.
Hot Filtration (Optional but Recommended): To remove the activated charcoal or any insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel and rapidly pour the hot solution through it. This step prevents premature crystallization in the funnel.[1][13]
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[5]
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold isopropanol to rinse away any residual mother liquor.[13]
Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to partially dry them. Transfer the solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at low heat (e.g., 40-50 °C) or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol/Water
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the absolute minimum volume of hot ethanol required for complete dissolution at its boiling point (~78 °C).
Inducing Saturation: While keeping the solution hot, add hot water (the "poor" or "anti-solvent") dropwise with constant swirling until the solution turns faintly and persistently cloudy. This is the point of saturation.[13]
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[13]
Crystallization and Isolation: Proceed with steps 5 through 9 from the single-solvent protocol above, using an ice-cold ethanol/water mixture (at the determined ratio) for the final wash.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of 3-Amino-4'-methoxybiphenyl hydrochloride.
- Incrementally add more hot solvent until dissolution is achieved.[9]- Select a more polar solvent or a different solvent system.
No Crystals Form Upon Cooling
- Too much solvent was used, preventing saturation.- The solution is supersaturated.
- Gently heat the solution to evaporate some of the solvent and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[9]
"Oiling Out" Occurs
- The solution became saturated at a temperature above the compound's melting point.- The rate of cooling was too rapid.
- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[5][13]
Low Recovery Yield
- A large excess of solvent was used.- Premature crystallization occurred during hot filtration.- The final crystal wash was performed with warm solvent.
- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration.- Always use ice-cold solvent for the final wash step.[13]
Crystals Appear Impure (Colored)
- Colored impurities were not fully removed.
- Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step, followed by hot filtration.
References
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from [Link]
University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Springer Professional. (n.d.). Purification of Organic Compounds by Recrystallization. Retrieved from [Link]
Synthesis of biaryl derivatives using amino-methoxybiphenyl scaffolds
Application Note: High-Fidelity Synthesis of Biaryl Derivatives Using Amino-Methoxybiphenyl Scaffolds Strategic Overview The amino-methoxybiphenyl scaffold represents a "privileged structure" in modern drug discovery, ub...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Biaryl Derivatives Using Amino-Methoxybiphenyl Scaffolds
Strategic Overview
The amino-methoxybiphenyl scaffold represents a "privileged structure" in modern drug discovery, ubiquitous in kinase inhibitors (e.g., Bosutinib), GPCR ligands, and biaryl-based antimicrobials.
This scaffold offers a unique dual-handle advantage for medicinal chemists:
The Methoxy Group (-OMe): Acts as a metabolic blocker (preventing hydroxylation at specific sites), improves lipophilicity for membrane permeability, and provides a weak hydrogen bond acceptor.
The Amino Group (-NH₂): Serves as a critical vector for late-stage diversification (via amidation, urea formation, or Buchwald-Hartwig coupling) and functions as a key hydrogen bond donor in the active site.
However, synthesizing this scaffold presents a chemoselectivity paradox : The free amine can poison palladium catalysts or participate in competitive N-arylation during the construction of the biaryl core. This guide details a robust, self-validating workflow to navigate these challenges, prioritizing the Suzuki-Miyaura cross-coupling for core construction followed by chemoselective functionalization.
Mechanistic Logic & Workflow
The synthesis hinges on the Suzuki-Miyaura Cross-Coupling .[1] The critical decision point is whether to protect the amine prior to coupling. While modern catalysts (e.g., Buchwald precatalysts) tolerate free amines, protecting the amine as a carbamate (Boc) is often preferred in scale-up to prevent catalyst deactivation via coordination to Pd(II) species.
Visualizing the Catalytic Cycle
The following diagram illustrates the Suzuki catalytic cycle, highlighting the critical "Transmetallation" step where the methoxy group's electronic donation can influence the rate of oxidative addition on the aryl halide partner.
Figure 1: The Suzuki-Miyaura catalytic cycle. Note that electron-rich substrates (amino/methoxy) can slow Reductive Elimination, requiring bulky ligands (e.g., SPhos, XPhos) to accelerate this step.
Core Protocol 1: Construction of the Biaryl Core
Objective: Coupling of 4-bromo-2-methoxy-aniline (or its Boc-protected analog) with phenylboronic acid.
Expert Insight: We utilize a biphasic solvent system (Dioxane/Water) . Water is essential here; it dissolves the inorganic base and facilitates the formation of the reactive hydroxo-palladium species or the boronate species, which is the actual transmetallating agent.
Materials:
Substrate:
-Boc-4-bromo-2-methoxy-aniline (1.0 equiv)
Coupling Partner: Phenylboronic acid (1.2 equiv)
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) – Chosen for its robustness against air and moisture compared to Pd(PPh₃)₄.
Base: K₂CO₃ (3.0 equiv)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
Degassing (Critical): In a reaction vial, combine the aryl halide, boronic acid, and base. Add the solvent mixture.[1][2] Sparging with Argon or Nitrogen for 15 minutes is mandatory .
Why? Oxygen promotes homocoupling of the boronic acid (phenol formation) and oxidizes the phosphine ligands, killing the catalyst.
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive pressure of inert gas. Seal the vessel immediately.
Reaction: Heat the mixture to 80°C for 4–12 hours.
Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+2 isotope pattern) and emergence of the biaryl peak.
Workup: Cool to room temperature. Dilute with EtOAc and wash with water followed by brine. Dry over Na₂SO₄.[1]
High cost; best for sterically hindered substrates.
Core Protocol 2: Late-Stage Diversification (The Amino Handle)
Once the biaryl core is established and deprotected (if Boc was used), the free amine becomes the focal point. We recommend Buchwald-Hartwig Amination for introducing complex aryl groups, rather than simple nucleophilic substitution (SnAr), which often fails with electron-rich anilines.
Workflow Visualization: Diversification Logic
Figure 2: Decision tree for functionalizing the amino-methoxy biaryl scaffold.
Protocol: Buchwald-Hartwig Coupling on the Scaffold
Setup: Charge a dried flask with the Amino-Methoxy Biaryl (1.0 equiv), Aryl Bromide (1.1 equiv), and NaOtBu (1.4 equiv).
Catalyst System: Use BrettPhos Pd G3 (2 mol%).
Why? BrettPhos is specifically designed to prevent the "non-productive binding" of the amine to the metal center and promotes reductive elimination in electron-rich systems.
Solvent: Anhydrous t-Amyl Alcohol or Toluene (0.2 M).
Execution: Heat at 100°C for 2–6 hours under inert atmosphere.
Purification: Silica gel chromatography. Note: Amine products can streak; add 1% Triethylamine to the eluent.
Troubleshooting & Optimization
Problem: Low Conversion in Suzuki Coupling.
Root Cause:[3] Boronic acid deborylation (loss of B(OH)₂).
Solution: Switch to the Pinacol Ester (BPin) derivative or add the boronic acid in portions.[4] Lower the temperature and use a stronger base like K₃PO₄.
Solution: Ensure rigorous degassing. Add excess ligand (e.g., 10 mol% PPh₃ if using Pd(PPh₃)₄) to stabilize the Pd(0) species.
Problem: Regioselectivity Issues.
Insight: The methoxy group at the ortho position can act as a Directing Group (DG), accelerating oxidative addition at the adjacent halide. If you have multiple halides, the one ortho to the methoxy will likely react first.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Chiodi, D., & Ishihara, Y. (2024).[5][6] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[5]
Application Note: Neutralization and Isolation of 3-Amino-4'-methoxybiphenyl Free Base
Executive Summary & Chemical Context[1][2][3][4] This application note details the standardized protocols for converting 3-Amino-4'-methoxybiphenyl Hydrochloride (salt) to its Free Base form. This conversion is a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
This application note details the standardized protocols for converting 3-Amino-4'-methoxybiphenyl Hydrochloride (salt) to its Free Base form. This conversion is a critical precursor step in drug discovery workflows, particularly before Suzuki-Miyaura cross-coupling reactions or biological assays requiring high lipophilicity.
Structural Identification & Isomer Alert
CRITICAL NOTE: Researchers often confuse 3-Amino-4'-methoxybiphenyl with its commercially common isomer 3-Amino-4-methoxybiphenyl (5-Phenyl-o-anisidine). Ensure you are working with the correct regioisomer before proceeding, as their solubility profiles differ slightly.
Feature
Target Molecule (This Protocol)
Common Isomer (Caution)
Structure
Amino on Ring A (pos 3); Methoxy on Ring B (pos 4')
Amino and Methoxy on the same ring
Formula
Nature
Lipophilic Free Base / Polar Salt
Lipophilic Free Base / Polar Salt
pKa (Conj. Acid)
~4.5 - 5.0 (Est.)
~4.5 - 5.0
The Chemistry of Neutralization
The objective is to deprotonate the anilinium cation (
) using a base () to release the neutral amine ().
Because the pKa of the anilinium ion is approximately 4–5, a base with a pH > 9 (such as NaOH or
) is required to drive the equilibrium >99.9% to the right.
Safety & Handling (E-E-A-T)
Oxidation Sensitivity: Aniline derivatives are prone to oxidation, turning dark brown/purple upon prolonged exposure to air. Recommendation: Perform all drying and evaporation steps under nitrogen or argon.
Toxicity: Aromatic amines are potential carcinogens and skin irritants. Double-gloving (Nitrile) and working in a fume hood are mandatory.
Exotherm: The neutralization of HCl salts with strong bases is exothermic. Add base slowly to prevent thermal degradation.
Experimental Protocols
Decision Matrix: Which Method to Choose?
Choose Method A (Biphasic Extraction) if you require high purity and the free base is highly soluble in organic solvents (DCM/EtOAc). This is the industry standard.
Choose Method B (Direct Precipitation) if you are working on a large scale (>10g) and the free base is known to be a solid that is insoluble in water.
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
)
Drying Agent: Anhydrous Sodium Sulfate (
)
Protocol:
Dissolution: Dissolve 1.0 equivalent of the HCl salt in minimum distilled water (approx. 10 mL/g). If the salt is not fully soluble, mild warming (30°C) or adding a small amount of methanol (5%) is acceptable.
Biphasic Setup: Transfer the aqueous solution to a separatory funnel. Add an equal volume of organic solvent (DCM is preferred for solubility; EtOAc is greener).
Neutralization:
Slowly add 1.2 equivalents of 1M NaOH or Sat.
.
Observation: The solution will likely become cloudy or change color as the free base is liberated.
Extraction: Shake the funnel vigorously for 2 minutes, venting frequently to release pressure. Allow layers to separate completely.
Check: The organic layer (bottom for DCM, top for EtOAc) contains the product.
Re-extraction: Drain the organic layer. Re-extract the aqueous layer with a second portion of solvent to maximize yield. Combine organic extracts.
Washing: Wash the combined organic phase once with Brine (Sat. NaCl) to remove trapped water and residual salt.
Wash the cake with cold water (3x) to remove NaCl.
Dry in a vacuum oven at 35°C overnight.
Visualizing the Workflow
The following diagram illustrates the logic flow and experimental steps for Method A, ensuring a self-validating process.
Figure 1: Workflow for the biphasic extraction of 3-Amino-4'-methoxybiphenyl. Blue nodes indicate starting/ending states; Red indicates the critical chemical reaction; Green indicates the product path.
Quality Control (QC) & Validation
To ensure the protocol was successful, perform the following "Self-Validating" checks:
QC Test
Method
Expected Result (Pass Criteria)
Silver Nitrate Test
Dissolve 5mg product in MeOH; add .
No Precipitate. (A white precipitate indicates residual Chloride/Salt).
1H-NMR
or
Shift in Amine Protons. The peak typically shifts upfield compared to . Absence of broad HCl protons >10ppm.
Insoluble. (If it dissolves, it is still the salt).
Melting Point
Capillary Method
Sharp melting point (Compare to lit. value ~82-86°C, distinct from salt decomposition point).
Troubleshooting Guide
Issue 1: Emulsion formation during extraction.
Cause: The biphenyl structure can act as a surfactant at high pH.
Solution: Add more Brine (Sat. NaCl) to the aqueous layer to increase ionic strength, or filter the mixture through a Celite pad if fine particulates are present.
Issue 2: Product is dark/colored.
Cause: Oxidation of the amine.
Solution: Recrystallize immediately from Ethanol/Water or filter through a small pad of silica gel using Hexane/EtOAc (1:1).
Issue 3: Low Yield.
Cause: Incomplete deprotonation or product remaining in aqueous phase.
Solution: Check aqueous pH (must be >10). Perform additional extractions with DCM (DCM is better than EtOAc for extracting anilines from water).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical. (Standard reference for amine extraction techniques).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122176, 3-Amino-4-methoxybiphenyl. (Used for general physical property verification of the isomer class). [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Theoretical basis for pKa and extraction logic).
Technical Support Center: Stability Management for 3-Amino-4'-methoxybiphenyl
Ticket #: 3A4MB-STAB-001 Status: Open Priority: High (Integrity Risk) Agent: Senior Application Scientist Executive Summary You are experiencing or anticipating the degradation of 3-Amino-4'-methoxybiphenyl (AMB). This c...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #: 3A4MB-STAB-001
Status: Open
Priority: High (Integrity Risk)
Agent: Senior Application Scientist
Executive Summary
You are experiencing or anticipating the degradation of 3-Amino-4'-methoxybiphenyl (AMB). This compound belongs to the class of electron-rich biaryl amines. Its structural features—specifically the amino group (
) coupled with the electron-donating methoxy group ()—create a system with a high HOMO (Highest Occupied Molecular Orbital) energy. This makes the molecule thermodynamically predisposed to oxidation by atmospheric oxygen, a process catalyzed by light and trace metals.
This guide provides a self-validating storage protocol and a "rescue" workflow for material that has already degraded (discolored).
Module 1: The Mechanistic "Why"
Root Cause Analysis: Radical Oxidation
The darkening of your sample (from off-white to pink, brown, or black) is not a simple "aging" process; it is a radical chain reaction.
Initiation: Light (UV/Visible) or trace metal ions strip a hydrogen atom from the amine nitrogen, creating a nitrogen-centered radical cation .
Propagation: This radical reacts with triplet oxygen (
) to form peroxy radicals.
Termination/Coupling: These intermediates undergo dimerization to form azo linkages (
) or oxidize further into highly colored quinone imines.
Key Insight: The methoxy group on the 4'-position pushes electron density into the biphenyl system, stabilizing the radical intermediate and actually accelerating the oxidation rate compared to a simple biphenylamine.
Visualization: The Degradation Cascade
The following diagram illustrates the pathway from pure amine to colored impurity.
Figure 1: The oxidative degradation pathway of electron-rich aromatic amines. Blocking the 'Trigger' step is the only effective prevention strategy.
Module 2: Storage Protocol (The "How")
To maintain purity >98%, you must disrupt the initiation step described above.
Standard Operating Procedure (SOP-AMB-01)
Parameter
Specification
Scientific Rationale
Atmosphere
Argon (Preferred) or Nitrogen
Argon is denser than air, forming a "blanket" over the solid. Nitrogen is lighter and can diffuse away if the seal is imperfect.
Container
Amber Glass with Teflon-lined cap
Amber glass blocks UV radiation (200–400 nm) which catalyzes radical formation. Teflon prevents leaching of plasticizers.
Temperature
2°C to 8°C (Refrigerated)
Following the Arrhenius equation, reducing temperature significantly lowers the rate constant () of the oxidation reaction.
Desiccant
Silica Gel or P2O5 (Secondary container)
Moisture facilitates proton transfer steps in oxidation; keeping the environment anhydrous is critical.
The "Schlenk" Technique for Solids
Do not simply screw the cap on tight. Use this protocol for long-term storage:
Place the vial of AMB inside a secondary jar containing desiccant.
Flush the secondary jar with Argon for 30 seconds.
Seal the secondary jar with Parafilm.
Store in the refrigerator.
Module 3: Troubleshooting & Rescue (The "Fix")
Issue: "My sample has turned brown/black. Can I still use it?"
Diagnosis: Significant oxidation has occurred. The impurities (diazo/quinone species) can act as radical scavengers or catalyst poisons in subsequent reactions (e.g., Suzuki coupling).
If the sample is pink or light brown, recrystallization is sufficient.
Solvent System: Ethanol (hot) or Toluene/Hexane.
Process: Dissolve in minimum hot solvent. If colored particles persist, perform a hot filtration. Allow to cool slowly to 4°C.
Validation: Filtered crystals should be off-white.
Rescue Protocol B: HCl Salt Conversion (For Long-Term Stabilization)
This is the gold standard. Converting the free amine to its hydrochloride salt (
) removes the lone pair on the nitrogen, rendering it chemically inert to oxidation.
Workflow:
Dissolve the impure amine in diethyl ether or dioxane.
Bubble dry HCl gas (or add 4M HCl in Dioxane) dropwise at 0°C.
The amine hydrochloride will precipitate immediately as a white solid.
Filter and wash with ether.
Result: The salt is shelf-stable at room temperature for years.
Figure 2: Stabilization workflow via Hydrochloride Salt formation. This renders the nitrogen lone pair unavailable for oxidation.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use the brown material directly in a Suzuki coupling?
A: It is risky.[1] The oxidized impurities are often redox-active and can poison Palladium (Pd) catalysts, leading to poor yields or homocoupling byproducts. Purify if the color is darker than "pale beige."
Q2: I see "3-Amino-4-methoxy" and "3-Amino-4'-methoxy". Are storage protocols different?
A: No. While they are structural isomers (anisidine derivative vs. biaryl amine), both possess the electron-rich aniline functionality. The oxidation mechanism is identical, and the storage protocols in this guide apply to both [1, 2].
Q3: How do I weigh it out without exposing it to air?
A: For critical applications, weigh inside a glovebox. If a glovebox is unavailable, use the "difference method": Flush the vial with argon immediately after opening, remove an approximate amount quickly, close the vial, and weigh the removed portion. Do not leave the main stock bottle open on the balance.
References
TCI Chemicals. Product Specification: 3-Amino-4-methoxybiphenyl (CAS 39811-17-1). Retrieved from
Thermo Scientific Chemicals. 3-Amino-4-methoxybenzoic acid (Analogous amine handling). Retrieved from
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.
National Institutes of Health (NIH). Mechanistic insights into the oxidative degradation of amine-containing adsorbents. Retrieved from (General mechanism of amine oxidation).
Troubleshooting low yields in 3-Amino-4'-methoxybiphenyl coupling reactions
Technical Support Center: 3-Amino-4'-methoxybiphenyl Synthesis Topic: Troubleshooting Low Yields in Suzuki-Miyaura Coupling Ticket ID: #AMB-CPL-001 Status: Open Diagnostic Phase: Where is the Yield Loss Occurring? Before...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Amino-4'-methoxybiphenyl SynthesisTopic: Troubleshooting Low Yields in Suzuki-Miyaura Coupling
Ticket ID: #AMB-CPL-001
Status: Open
Diagnostic Phase: Where is the Yield Loss Occurring?
Before altering chemical parameters, we must isolate the failure mode. Low yield is a symptom, not a cause. Use the following logic tree to diagnose your specific bottleneck.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in aminobiphenyl synthesis.
Core Troubleshooting Guides
Issue A: Catalyst Poisoning (The "Free Amine" Effect)
Symptom: Reaction stalls at 20-50% conversion. Adding more catalyst doesn't help.[1]
Root Cause: The free amine (
) on your 3-amino-phenyl halide (or boronic acid) coordinates strongly to the Palladium center, displacing the phosphine ligand and shutting down the catalytic cycle.
The Fix:
Switch to Buchwald Precatalysts: Do not use
or . These traditional catalysts are easily poisoned by free amines.
Recommended Catalyst:XPhos Pd G3 or SPhos Pd G3 .
Why: These precatalysts activate rapidly and the bulky biaryl ligands (XPhos/SPhos) create a steric shell that prevents the substrate amine from binding to the Pd center, while still allowing the oxidative addition of the aryl halide.
Issue B: Protodeboronation
Symptom: You observe anisole (from 4-methoxyphenylboronic acid) in your LCMS.
Root Cause: 4-Methoxyphenylboronic acid is electron-rich. Under basic, aqueous conditions, the C-B bond hydrolyzes faster than the transmetallation step occurs.
The Fix:
Stoichiometry: Increase the boronic acid equivalents to 1.5 – 2.0 equiv .
Base Selection: Switch from strong bases (
, ) to milder bases like or if using non-aqueous conditions.
Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst.
Issue C: Product Loss During Workup
Symptom: LCMS shows full conversion, but isolated yield is low.
Root Cause: 3-Amino-4'-methoxybiphenyl is moderately polar and can form salts.
Silica Trapping: The basic amine interacts with acidic silanols on silica gel, causing "streaking" and irreversible adsorption.
pH Solubility: If the aqueous workup is too acidic (pH < 4), the product remains in the water layer as the anilinium salt.
Optimized Experimental Protocol
This protocol uses a Buchwald G3 Precatalyst system designed specifically for coupling unprotected anilines.
Setup: Charge a reaction vial with 3-Bromoaniline (1.0 equiv), 4-Methoxyphenylboronic acid (1.5 equiv), and XPhos Pd G3 (2 mol%).
Inert Atmosphere: Seal the vial and cycle vacuum/Argon 3 times. Crucial: Oxygen causes aniline oxidation (tar formation).
Solvent Addition: Add degassed THF (Concentration 0.2 M relative to halide) and degassed 0.5 M aqueous
(3.0 equiv).
Reaction: Stir vigorously at 60°C for 2-4 hours.
Note: Do not overheat. 60°C is sufficient for XPhos; higher temps (
C) promote deboronation.
Workup (The "Acid/Base Trick"):
Cool to RT. Dilute with EtOAc.
Extraction 1: Wash organic layer with 1M HCl . The product will protonate and move into the aqueous layer. Discard the organic layer (removes non-basic impurities like deboronated anisole).
Neutralization: Basify the aqueous layer to pH ~10 using 4M NaOH. The solution will turn cloudy as the free amine precipitates.
Extraction 2: Extract the now-basic aqueous layer with EtOAc (3x).
Dry (Na2SO4) and concentrate.
Purification: If flash chromatography is needed, add 1% Triethylamine to your eluent (Hexane/EtOAc) to deactivate the silica.
Mechanism of Action (Why this works)
The following diagram illustrates how the Buchwald Precatalyst prevents the "Amine Poisoning" loop that kills traditional Suzuki reactions.
Figure 2: Comparison of catalyst pathways. The bulky XPhos ligand prevents the substrate's nitrogen atom from coordinating to the Palladium, allowing the catalytic cycle to proceed.
Frequently Asked Questions (FAQs)
Q: Can I use
if I don't have XPhos?A: Only if you protect the amine first. Convert the 3-bromoaniline to a Boc-protected aniline (tert-butyl (3-bromophenyl)carbamate). The Boc group is bulky and electron-withdrawing, preventing catalyst poisoning. You can deprotect with TFA after the coupling.
Q: My reaction turns black immediately. Is this bad?A: If using XPhos/SPhos, a dark color is normal (Pd(0) formation). However, if using traditional catalysts, immediate black precipitation often indicates "Pd Black" formation (catalyst decomposition), likely due to lack of ligand stabilization.
Q: Why use 3-bromoaniline instead of 3-aminophenylboronic acid?A: 3-Aminophenylboronic acid is zwitterionic and notoriously difficult to purify and handle. It often contains varying amounts of anhydride (boroxine), making stoichiometry calculations inaccurate. 3-Bromoaniline is stable, liquid, and commercially pure.
References
Buchwald, S. L., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Cross-Coupling Reactions. Journal of the American Chemical Society.[4]
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society.[4]
Removing unreacted aniline impurities from 3-Amino-4'-methoxybiphenyl
Technical Support Center: Purification of 3-Amino-4'-methoxybiphenyl Welcome to the technical support center dedicated to addressing the challenges associated with purifying 3-Amino-4'-methoxybiphenyl, specifically the r...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-Amino-4'-methoxybiphenyl
Welcome to the technical support center dedicated to addressing the challenges associated with purifying 3-Amino-4'-methoxybiphenyl, specifically the removal of unreacted aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols, explaining the causality behind experimental choices to ensure both success and scientific integrity in your work.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual aniline from my 3-Amino-4'-methoxybiphenyl product critical?
Residual aniline is a significant process-related impurity. Its removal is crucial for several reasons:
Pharmacological & Toxicological Profile: Aniline is toxic and a suspected carcinogen.[1][2] Its presence in a drug substance or advanced intermediate can drastically alter the toxicological profile, jeopardizing preclinical and clinical outcomes.
Reaction Stoichiometry: In subsequent synthetic steps, aniline can act as a competing nucleophile, leading to the formation of unwanted side products, reducing the yield and purity of the desired compound.
Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities. Failing to remove aniline to acceptable levels (<0.1% is often a target) can lead to regulatory delays or rejection.
Q2: What are the primary challenges in separating aniline from 3-Amino-4'-methoxybiphenyl?
The separation is challenging due to the structural and chemical similarities between the two molecules. Both are aromatic amines, conferring similar properties:
Basicity: Both compounds are weak bases and will react with acids. While their pKa values are not identical, they are often close enough to complicate separation by simple acid-base extraction. The pKa of aniline's conjugate acid is approximately 4.6.[3][4][5] The methoxy group on the biphenyl ring is electron-donating, which likely makes 3-Amino-4'-methoxybiphenyl slightly more basic than aniline, but not enough to leave it unreacted in a strong acid wash.
Polarity and Solubility: Both molecules possess a polar amino group and a large nonpolar aromatic structure, resulting in similar solubility profiles in many common organic solvents.
Q3: What are the principal methods for removing aniline impurities?
The most effective methods leverage the subtle differences in basicity, polarity, and physical state between the two compounds. The primary techniques are:
Acid-Base Extraction: Exploits differences in the pKa and partition coefficients of the protonated amine salts.[6][7]
Flash Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase, typically due to polarity differences.[8]
Recrystallization: A solid-state purification technique that relies on differences in solubility between the product and impurity in a given solvent system at varying temperatures.[9][10]
Q4: How can I monitor the purity of my 3-Amino-4'-methoxybiphenyl during the purification process?
Effective monitoring is key to a successful purification.
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitative analysis. To improve the separation of basic amines and prevent streaking on silica plates, it is often necessary to add a small amount of a basic modifier, like triethylamine (1-2%), to the mobile phase.[6]
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. HPLC can accurately determine the percentage of aniline remaining. It is often used over Gas Chromatography (GC) for aromatic amines as it does not require a derivatization step for these polar and potentially thermolabile compounds.[2][11][12]
Gas Chromatography (GC): Can also be used, often with a mass spectrometry (MS) detector, to quantify volatile impurities like aniline.[13]
Troubleshooting and Procedural Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques.
Method 1: Purification via Acid-Base Extraction
Q: How do I use acid-base extraction to remove aniline from my product?
Scientific Principle: This technique exploits the basicity of the amine functional group. By washing an organic solution of the crude product with aqueous acid (e.g., 1M HCl), both aniline and the desired 3-Amino-4'-methoxybiphenyl are converted into their respective ammonium hydrochloride salts.[6][14] These salts are ionic and therefore preferentially partition into the aqueous phase, leaving non-basic organic impurities behind. The key to separation lies in the subsequent steps of carefully neutralizing the aqueous phase to recover the product.
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate) in a separatory funnel.
Acidic Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
Phase Separation: Allow the layers to separate fully. The aniline and your product, now as hydrochloride salts, will be in the top aqueous layer (for DCM, the organic layer is on the bottom; for Ether/EtOAc, it's on top). Drain and collect the aqueous layer.
Re-extraction (Optional but Recommended): To ensure complete removal, wash the organic layer with 1M HCl one more time, combining the aqueous extracts. The organic layer can now be discarded (assuming no neutral impurities of value).
Neutralization & Product Recovery: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the pH is basic (pH 9-10, check with pH paper). The hydrochloride salts will be neutralized back to their free-base amine forms, which are insoluble in water and will precipitate out or form an oily layer.
Final Extraction: Extract the basified aqueous solution two to three times with fresh portions of an organic solvent (DCM or Ethyl Acetate).
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 3-Amino-4'-methoxybiphenyl.
Caption: Workflow for purification via acid-base extraction.
Problem
Probable Cause
Solution
Emulsion Formation
High concentration of crude material; insufficient solvent volume; vigorous shaking.
Add a small amount of brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite®. In the future, use more solvent or shake more gently.
Product Loss
Incomplete extraction from the basified aqueous phase; product is partially soluble in basic water.
Perform at least three extractions with the organic solvent after basification. Ensure the aqueous phase is sufficiently basic (pH >9) to deprotonate the product fully.
Final Product is an Oil
The product's melting point may be near room temperature, or it may contain residual solvent.
Ensure all solvent is removed under high vacuum. If it remains an oil, proceed to the next step or consider purification by column chromatography.
Aniline Still Present
Incomplete protonation/extraction into the acid wash.
Ensure you are using a sufficient excess of aqueous acid. Perform at least two, preferably three, acidic washes to maximize aniline salt extraction.
Method 2: Purification via Flash Column Chromatography
Q: My product is still impure after extraction. How can I use column chromatography to remove the last traces of aniline?
Scientific Principle: Flash column chromatography separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). Aniline is slightly more polar than 3-Amino-4'-methoxybiphenyl due to the latter's larger, nonpolar biphenyl structure. However, the basicity of amines presents a challenge: the slightly acidic nature of standard silica gel can lead to strong, irreversible binding or significant "tailing" of peaks, resulting in poor separation.[8] This is overcome by deactivating the silica with a basic modifier.
Solvent System Selection: Using TLC, find a suitable mobile phase. A common starting point is a mixture of a nonpolar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
Add Basic Modifier: To the chosen solvent system, add 1-2% triethylamine (TEA) by volume.[8] This TEA will neutralize the acidic sites on the silica gel, allowing the amines to travel through the column without tailing.
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (containing TEA). Ensure the silica bed is compact and level.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.
Elution: Run the column by applying positive pressure (flash chromatography). Begin with a lower polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increase the polarity (gradient elution) as needed to elute your product.
Fraction Collection: Collect fractions in test tubes and monitor them by TLC (using a mobile phase with TEA) to identify which fractions contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed along with the elution solvents.
Caption: Workflow for purification via flash column chromatography.
Problem
Probable Cause
Solution
Poor Separation (Overlapping Spots on TLC)
Inappropriate solvent system; column overloading.
Re-optimize the mobile phase using TLC to achieve better separation (ΔRf > 0.2). Use less crude material on the column; a general rule is 1g of crude per 25-50g of silica.
Streaking/Tailing on TLC/Column
Acidic silica interacting with basic amines.
Ensure you have added a basic modifier like triethylamine (1-2%) to your mobile phase for both the column and the TLC analysis.[6][8]
Product Won't Elute
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).
No Compound Elutes
Compound may have degraded or irreversibly bound to the silica.
This is common if TEA or another base is omitted. Unfortunately, the product may be lost. Always run a small analytical TLC first to ensure your compound is mobile in the chosen system.
Method 3: Purification via Recrystallization
Q: My product is a solid with a small amount of aniline impurity. Can I use recrystallization?
Scientific Principle: Recrystallization is an effective technique for purifying solids.[9] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable recrystallization solvent will dissolve the desired compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures. Since aniline is a liquid at room temperature, the goal is to find a solvent that dissolves your solid product when hot, and upon cooling, the product crystallizes out, leaving the liquid aniline behind in the mother liquor.
Solvent Selection: The key to success is finding the right solvent. Test small amounts of your crude product in various solvents (e.g., Ethanol, Isopropanol, Toluene, Heptane/Ethyl Acetate mixture). A good solvent will dissolve the solid when heated but will show poor solubility at room temperature.[10][15]
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves completely.[9]
Hot Filtration (If Necessary): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing the aniline impurity.
Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
Caption: Workflow for purification via recrystallization.
Problem
Probable Cause
Solution
No Crystals Form
Too much solvent was used; solution is not saturated.
Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, scratch the inside of the flask with a glass rod or add a "seed" crystal from a previous batch to induce crystallization.[15]
Product "Oils Out"
The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.
Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent system (two miscible solvents, one in which the product is soluble and one in which it is not) can also help.
Poor Recovery
The product has significant solubility in the cold solvent; crystals were washed with too much cold solvent.
Ensure the solution is thoroughly chilled in an ice bath before filtering. Use only the minimum amount of ice-cold solvent necessary to wash the crystals.
Aniline Still Present
Aniline was trapped (occluded) within the crystals during rapid formation.
Ensure cooling is slow and undisturbed to allow for proper crystal lattice formation. The final wash with cold solvent is critical for removing surface impurities. A second recrystallization may be necessary.
Chemistry Stack Exchange. How to obtain pure aniline from a mixture of phenol and aniline?. [Link]
Google Patents.
National Center for Biotechnology Information. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
University of Alberta. Recrystallization - Single Solvent. [Link]
MDPI. Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]
Oxford Academic. Electron Capture Gas Chromatographic Analysis of the Amine Metabolites of Pesticides: Derivatization of Anilines. [Link]
MDPI. Determination of Aniline in Soil by ASE/GC-MS. [Link]
LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
Google Patents. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
PrepChem.com. Synthesis of 4-methoxybiphenyl. [Link]
National Center for Biotechnology Information. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. [Link]
University of Rochester. Tips & Tricks: Recrystallization. [Link]
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. [Link]
California State University, Long Beach. Recrystallization I. [Link]
ACS Publications. Studies in the Biphenyl Series. V. Bromination of 4-Methoxybiphenyl. [Link]
Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide. [Link]
PubMed. Simultaneous analysis of nine aromatic amines in mainstream cigarette smoke using online solid-phase extraction combined with liquid chromatography-tandem mass spectrometry. [Link]
Optimizing pH for extraction of 3-Amino-4'-methoxybiphenyl free base
Topic: Optimizing pH for extraction of 3-Amino-4'-methoxybiphenyl free base Ticket ID: AMBP-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist Core Directive: The Extraction Strategy Welcome to the te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing pH for extraction of 3-Amino-4'-methoxybiphenyl free base
Ticket ID: AMBP-EXT-001
Status: Open
Assigned Specialist: Senior Application Scientist
Core Directive: The Extraction Strategy
Welcome to the technical support hub for 3-Amino-4'-methoxybiphenyl (AMBP) . You are likely here because you are attempting to isolate the free base from a crude reaction mixture or a salt form (e.g., hydrochloride), and you are encountering yield losses, emulsions, or purity issues.
The extraction of AMBP is governed by the Henderson-Hasselbalch equation . Unlike simple aliphatic amines, this aromatic amine has a lower pKa due to the electron-withdrawing nature of the biphenyl system relative to the amine group.
To quantitatively extract the free base (>99.9%), the aqueous pH must be significantly higher than the pKa.
Technical Modules & Troubleshooting
Module A: The pH Sweet Spot (Yield Optimization)
User Question: "I extracted my reaction mixture with Ethyl Acetate, but my recovery is only 60%. I thought the free base was organic soluble?"
Scientist Response:
Low recovery typically indicates that a significant portion of your molecule is still protonated (ionic) and trapped in the aqueous phase.
The Science:
For a base, the Henderson-Hasselbalch equation is:
To extract 99% of your material, you need a ratio of 100:1 (Base:Salt).
However, at pH 6.3, the equilibrium is fragile. Localized acidity during mixing can re-protonate the amine.
Recommendation: Target pH 10–12 . This is the "Safety Zone" where
.
Protocol Adjustment:
Measure the pH of the aqueous layer after adding the organic solvent but before separation.
User Question: "I have a thick rag layer between my DCM and water phases. It won't separate even after 20 minutes."
Scientist Response:
Biphenyl derivatives are notorious for "greasy" interactions. When the pH is near the pKa (pH 4–5), you have a mixture of free base (organic soluble) and salt (water soluble). This amphiphilic state acts as a surfactant, stabilizing emulsions.
Troubleshooting Steps:
The "Hard" Base Fix: Increase pH to >12 using NaOH. Forcing the equilibrium completely to the free base eliminates the surfactant effect of the salt/base mixture.
Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic free base out of the water (Salting-out effect) and increasing the density difference.
Filtration: If fine solids are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.
Module C: Stability (Color Change)
User Question: "My extract was colorless, but after rotary evaporation, it turned purple/brown."
Scientist Response:
Anilines (aromatic amines) are prone to oxidation, forming diazo/azo compounds or quinones upon exposure to air and light. The methoxy group on the 4'-position can electronically activate the ring, making it susceptible to oxidative coupling.
Preventative Protocol:
Degas Solvents: Use solvents purged with Nitrogen or Argon.
Acidic Workup (Optional): If storing for long periods, store as the HCl salt (solid), which is oxidation-resistant. Convert to free base immediately before use.
Temperature: Keep the water bath < 40°C during evaporation.
The "Golden Standard" Extraction Protocol
Objective: Isolation of >98% pure 3-Amino-4'-methoxybiphenyl free base.
Step
Action
Critical Parameter
1. Dissolution
Dissolve crude salt/mixture in minimal water (or 1M HCl if solid).
Excellent solubility for biphenyls; denser than water (bottom layer).
Ethyl Acetate (EtOAc)
~0.73
Medium
Good solubility, but absorbs water; risk of hydrolysis at high pH if left too long.
MTBE
~1.0
High
Cleaner phase separation (top layer); less likely to form emulsions than DCM.
Diethyl Ether
~0.89
Low
Flammable; poor solubility for larger biphenyl systems compared to DCM.
References
GuideChem. (n.d.). 3-Aminobiphenyl Properties and pKa Data. Retrieved from
National Institutes of Health (NIH) - PubChem. (n.d.). 4-Amino-4'-methoxybiphenyl Compound Summary. Retrieved from
Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybiphenyl Product Specification. Retrieved from
Royal Society of Chemistry. (2021). Selective separation of amines using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from
Khan Academy. (n.d.). Henderson-Hasselbalch equation and buffer capacity. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Handling & Troubleshooting GuideSubject: 3-Amino-4'-methoxybiphenyl hydrochloride (CAS: N/A for specific salt, Free Base CAS: 39811-17-1)
Ticket ID: #TSC-HYGRO-AMINE-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hidden Variable" in Your Stoichiometry
You are likely encountering issues with 3-Amino-4'-methoxybiphenyl hydrochloride , a reagent critical for biaryl synthesis and medicinal chemistry intermediates. Like many anilinium salts, this compound is hygroscopic and oxidation-sensitive .
The core issue is not just "wet powder"; it is stoichiometric drift . If your salt absorbs 8-10% water by weight (common for amine hydrochlorides in humid labs), your molar equivalents in sensitive reactions (like Buchwald-Hartwig or Suzuki couplings) will be incorrect, leading to incomplete conversion or difficult purifications.
This guide provides a self-validating system to store, handle, and remediate this compound.
Module 1: Storage & Preservation (The "Dry Chain")
The Problem: The chloride ion in the lattice has a high hydration energy, pulling moisture from the air to form a hydrate or deliquescent paste. This process is accelerated by heat and light, which also promote oxidation (turning the white powder pink/red).
Protocol 1.0: The Double-Barrier Storage System
Primary Container: Amber glass vial with a Teflon-lined screw cap. Never use simple snap-cap plastic vials for long-term storage; moisture permeates LDPE/HDPE over time.
Secondary Barrier: Place the primary vial inside a vacuum desiccator or a secondary jar containing a color-indicating desiccant (e.g., Drierite or Silica Gel).
Atmosphere: If available, backfill the container with Argon or Nitrogen before sealing.
Temperature: Store at 2–8°C . Cold storage slows oxidation, but you must warm to Room Temperature (RT) before opening to prevent condensation.
Visual Workflow: Storage Lifecycle
Caption: Figure 1. The "Dry Chain" lifecycle. Note the critical warming step to prevent condensation on the cold salt.
Module 2: Accurate Dispensing & Weighing
The Problem: Standard weighing on an open benchtop allows the salt to absorb water during the weighing process. A 5-minute exposure at 60% relative humidity can add significant mass error.
Protocol 2.0: The "Difference Weighing" Technique
Use this when a glovebox is unavailable.
Preparation: Dry a glass weighing boat and spatula in an oven; let them cool in a desiccator.
Tare: Place the capped vial of reagent on the balance. Tare (Zero) the balance.
Dispense: Remove the vial, take out an estimated amount, and place it into your reaction vessel (containing solvent or inert gas).
Measure: Return the capped vial to the balance. The negative reading is the exact mass delivered.
Why this works: You never weigh the hygroscopic solid while it sits on the open balance pan absorbing water. You only measure the loss from the sealed container.
Module 3: Remediation (Drying Protocols)
The Problem: Your reagent is clumped, sticky, or has turned a light pink/red (oxidation).
Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for reagent remediation based on physical appearance.
Protocol 3.1: Gentle Vacuum Drying (For Clumping)
Equipment: Vacuum oven or Abderhalden drying pistol.
Desiccant: Phosphorus Pentoxide (
) or KOH pellets (to neutralize any HCl vapor released).
Settings:
Temp: 40–45°C (Do not exceed 60°C to avoid accelerating oxidation).
Pressure: < 10 mbar.
Time: 4–12 hours.
Validation: Check melting point. The HCl salt should have a sharp melting point (likely >200°C with decomposition, distinct from the free base at ~84°C). If it melts low or broad, it is wet.
Protocol 3.2: Azeotropic Drying (For Severe Moisture)
Method: Suspend the wet salt in anhydrous Toluene .
Process: Rotary evaporate the toluene. The water forms a low-boiling azeotrope with toluene and is pulled off, leaving the dry solid.
Advantage: Avoids thermal stress of an oven; excellent for heat-sensitive anilines.
Module 4: FAQ & Impact on Chemistry
Q1: Why did my Suzuki coupling fail even though I weighed the correct amount?A: If your 3-Amino-4'-methoxybiphenyl HCl was 10% water by weight, you under-loaded the reagent by 10%. In cross-couplings, the stoichiometry between the halide and boronic acid is precise. Furthermore, excess moisture can interfere with anhydrous catalyst cycles or promote homocoupling of the boronic acid partner.
Fix: Run a Karl Fischer (KF) titration to determine water content, or dry the reagent before use.
Q2: The powder turned pink. Is it dead?A: Not necessarily. Anilines oxidize on the surface to form "colored impurities" even at ppm levels.
Test: Dissolve a small amount in the reaction solvent. If the solution is clear or pale, the bulk is likely fine. If it is dark/opaque, recrystallize (ethanol/ether is a common system for amine salts).
Q3: Can I use the free base instead?A: Yes, and it is often easier to handle. You can convert the HCl salt to the free base by partitioning between Ethyl Acetate and saturated aqueous
. Dry the organic layer () and concentrate. The free base (MP ~84°C) is less hygroscopic but more prone to oxidation than the salt.
References
BenchChem. (2025).[1][2] Handling and storage of hygroscopic amine hydrochlorides.[1][2] Retrieved from
Sigma-Aldrich. (n.d.). 3-Amino-4-methoxybiphenyl Product Specification & Safety Data Sheet. Retrieved from
Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration.[3] Retrieved from
Technical Support Guide: Overcoming Steric Hindrance in 4'-Substituted Biphenyl Amine Reactions
Executive Summary & Mechanistic Challenge The Problem: Reactions involving 4'-substituted-2-aminobiphenyls (and their analogs) present a dual challenge: Proximal Steric Bulk: The ortho-amine position relative to the biar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Challenge
The Problem:
Reactions involving 4'-substituted-2-aminobiphenyls (and their analogs) present a dual challenge:
Proximal Steric Bulk: The ortho-amine position relative to the biaryl axis creates significant steric clash with the palladium center, inhibiting amine binding and retarding reductive elimination.
Distal Electronic Modulation: The substituent at the 4'-position (para to the biaryl linkage) exerts a remote electronic effect. An electron-withdrawing group (EWG) decreases the nucleophilicity of the amine, making the amine binding step rate-limiting. Conversely, an electron-donating group (EDG) increases nucleophilicity but can stabilize the intermediate to the point where reductive elimination becomes the bottleneck.
The Solution:
Standard protocols (e.g., Pd(OAc)₂/BINAP) often fail, resulting in dehalogenation of the electrophile or Pd-black formation. Success requires Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) that are specifically designed to force the formation of a monoligated Pd(0) species, facilitating both oxidative addition and the difficult reductive elimination step.[1]
Diagnostic Workflow (Interactive)
Before altering your conditions, identify the specific failure mode using this logic flow.
Caption: Diagnostic logic for categorizing reaction failure based on crude mixture analysis.
Ligand Selection Matrix
The choice of ligand is the single most critical variable. Do not use generic phosphines (PPh₃, dppf). Use this matrix to select the correct Buchwald Ligand based on your specific 4'-substituted substrate.
Substrate Class
4'-Substituent Effect
Recommended Ligand
Rationale
Primary Amine (2-NH₂)
Neutral/EDG (e.g., -OMe, -Me)
BrettPhos
Large steric bulk prevents bis-ligation; promotes reductive elimination.
Primary Amine (2-NH₂)
EWG (e.g., -CF₃, -NO₂)
tBuBrettPhos
The t-butyl groups increase electron density on Pd, aiding oxidative addition of the amine.
Secondary Amine (2-NHR)
Any
RuPhos
The gold standard for secondary amines. Prevents β-hydride elimination.
Aryl Chloride Partner
N/A
XPhos
Excellent for activating unreactive aryl chlorides due to high electron density.
Base-Sensitive Group
Ester/Nitrile
BrettPhos
Allows use of weaker bases (K₂CO₃) preventing hydrolysis.
The "Rescue" Protocol
If standard conditions have failed, adopt this protocol. It utilizes a Palladacycle Precatalyst (G3 or G4) to bypass the induction period and prevent catalyst decomposition.
Solvent: 1,4-Dioxane (Anhydrous) - Concentration: 0.2 M
Temperature: 80°C - 100°C
Step-by-Step Methodology:
Vessel Prep: Oven-dry a reaction vial containing a stir bar. Cool under a stream of Argon or Nitrogen.
Solids Addition: Add the 4'-substituted biphenyl amine (1.0 equiv), the aryl halide (1.0 equiv), NaOtBu (1.4 equiv), and the Pd G4 Precatalyst (0.02 equiv) to the vial.
Critical: Do not add the catalyst as a solution; add as a solid to prevent premature activation.
Purging: Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/N₂) three times.
Solvent Addition: Syringe in anhydrous 1,4-Dioxane.
Activation: Place the vial in a pre-heated block at 80°C. Stir vigorously (>800 RPM).
Note: Biphenyl amines are heavy; poor stirring leads to mass transfer failure.
Monitoring: Check LCMS at 1 hour. If conversion < 20%, raise temperature to 100°C.
Mechanistic Bottlenecks & Visualization
Understanding why the reaction fails allows for rational troubleshooting. For sterically hindered amines, the Reductive Elimination step is often the bottleneck. However, if the amine is electron-deficient (due to a 4'-EWG), the Amine Binding step becomes rate-limiting, leading to dehalogenation (Ar-X
Ar-H).
Caption: Catalytic cycle highlighting the critical 'Amine Binding' bottleneck for hindered substrates.
Troubleshooting FAQs
Q: I see full consumption of the aryl halide, but the product is the dehalogenated arene (Ar-H). Why?A: This indicates that the catalytic cycle entered the Oxidative Addition phase, but the amine failed to bind to the Palladium center. The Pd(II) species then underwent
-hydride elimination (often from the solvent or ligand) or abstracted a proton.
Fix: Your amine is too sterically hindered or electron-deficient. Switch to BrettPhos (for primary) or RuPhos (for secondary). Increase amine concentration to 1.5 equiv to drive binding kinetics.
Q: My reaction turns black immediately upon heating and yields no product.A: "Pd-black" formation signifies catalyst decomposition. The ligand has dissociated from the metal, allowing Pd atoms to aggregate.
Fix: This usually happens because the reaction temperature is too high relative to the rate of oxidative addition, or the solvent is "wet."
Switch to a G3/G4 Precatalyst (which is stable until activation).
Lower the temperature to 60°C for the first hour, then ramp up.
Q: Can I use Cs₂CO₃ instead of NaOtBu? My substrate has an ester.A: Yes, but Cs₂CO₃ is a weak, heterogeneous base. The reaction will be significantly slower.
Fix: You must use BrettPhos or tBuBrettPhos as the ligand. These are electron-rich enough to facilitate the reaction with weaker bases. Add 4Å molecular sieves to the reaction to scavenge water produced by the carbonate base.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2]
Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of primary amines using a specific ligand system (Relevant for comparison). Journal of the American Chemical Society, 131(1), 174-175.
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-aminobiphenyl palladacycles: Efficient, air-stable precatalysts for C-C and C-N coupling. The Journal of Organic Chemistry, 79(9), 4161-4166.
Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019).[3] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide. Tetrahedron, 75(31), 4199-4211.
Technical Support Center: Biphenylamine Salts in Dichloromethane
A Senior Application Scientist's Guide to Improving Solubility Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strateg...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Improving Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the dissolution of biphenylamine salts in dichloromethane (DCM). As Senior Application Scientists, we understand that seemingly simple solubility issues can become significant roadblocks in a synthesis or purification workflow. This resource is designed to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The Core Challenge: A Polarity Mismatch
Biphenylamine and its derivatives are foundational scaffolds in medicinal chemistry. While the parent amine is a relatively nonpolar molecule that dissolves well in many organic solvents, its salt forms (e.g., hydrochloride, hydrobromide) present a significant challenge.[1][2] The process of forming a salt introduces a full ionic charge, drastically increasing the molecule's polarity.[3][4][5]
Dichloromethane is a widely used solvent due to its moderate polarity, high volatility, and ability to dissolve a broad range of organic compounds.[6][7][8] However, this moderate polarity is often insufficient to overcome the strong crystal lattice energy of a highly polar organic salt.[9] This fundamental mismatch between a polar solute and a moderately polar solvent is the primary reason for the poor solubility observed.
Troubleshooting Guide: From Suspension to Solution
This section addresses the most common issues encountered during experiments in a direct question-and-answer format.
Q1: My biphenylamine hydrochloride is completely insoluble in pure DCM. What is the first and simplest thing I should try?
Your first approach should be the use of a co-solvent system. Introducing a small quantity of a polar, protic solvent can dramatically enhance solubility without significantly altering the overall properties of the reaction medium.
The mechanism behind this is straightforward: the polar co-solvent is better able to solvate the charged ions of the salt, helping to break apart the crystal lattice. The bulk solvent, DCM, maintains the overall low-to-moderate polarity required for many organic reactions.
Experimental Protocol: Co-Solvent Addition
Suspend the biphenylamine salt in the required volume of dichloromethane in your reaction vessel.
Begin vigorous stirring to ensure good mixing.
Using a pipette or syringe, add the polar co-solvent dropwise to the suspension.
Monitor the mixture for clarity. Often, only a small volume percentage (1-10%) of the co-solvent is needed.
Once the solid is dissolved, proceed with your experiment.
Table 1: Recommended Polar Co-Solvents
Co-Solvent
Typical Starting % (v/v)
Notes
Methanol (MeOH)
1-5%
Highly effective due to its high polarity. Use sparingly to avoid making the overall solvent system too polar for subsequent steps.
Ethanol (EtOH)
2-10%
A slightly less polar but excellent alternative to methanol.
Isopropanol (IPA)
5-15%
Useful when a less polar protic solvent is desired.
Q2: I've tried co-solvents, but the solubility is still too low for my required reaction concentration. What is the most robust solution?
When co-solvents are insufficient, the most effective and widely practiced strategy is the in situ conversion of the amine salt back to its free amine form.[10] The neutral free amine is significantly less polar and will readily dissolve in pure dichloromethane. This is a standard procedure, particularly before coupling reactions in peptide synthesis or other amine-based nucleophilic additions.
This is an acid-base reaction. By adding a soluble organic base that is stronger than biphenylamine, you can deprotonate the biphenylammonium ion, neutralizing its charge.
Experimental Protocol: In Situ Free Amine Generation
Suspend the biphenylamine salt (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
If the subsequent reaction is sensitive to temperature, cool the suspension to 0 °C using an ice bath.
Slowly add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise (1.0 to 1.1 equivalents).
Stir the mixture at the chosen temperature for 15-30 minutes. You should observe the solid biphenylamine salt dissolving.
The resulting solution contains the soluble free biphenylamine. A byproduct, the tertiary amine salt (e.g., triethylammonium chloride), will also be present. This salt is often insoluble or poorly soluble in DCM and may precipitate, but in many cases, it remains in solution and does not interfere with subsequent reactions.
Caption: In-situ conversion of insoluble salt to soluble free amine.
Q3: Can I simply heat the mixture to dissolve my biphenylamine salt?
Heating can be a viable option, but it comes with significant limitations and risks.[2][10][11]
Increased Solubility: For most solid-liquid systems where the dissolution is endothermic, increasing the temperature will increase solubility, in accordance with Le Châtelier's principle.[11][12]
DCM's Low Boiling Point: Dichloromethane has a very low boiling point of approximately 39.6 °C.[8][9] This severely restricts the effective heating range. Heating must be gentle (e.g., a 35 °C water bath) and performed in a well-sealed vessel with an efficient condenser to prevent solvent loss.
Thermal Stability: The primary concern is the thermal stability of your specific biphenylamine salt. Aggressive heating can lead to decomposition, which may not be visually apparent but can compromise the integrity of your experiment.[10][13] Always consult stability data for your compound if available.
Recommendation: Use gentle warming only as a last resort after other methods have been attempted, and only if you are confident in the thermal stability of your material.
Frequently Asked Questions (FAQs)
Q1: Why are biphenylamine salts used in the first place if they are so difficult to dissolve in common organic solvents?
This is a crucial point related to the practicalities of chemical handling and storage. Free amines, especially complex ones, are often oils or low-melting solids that can be difficult to purify and weigh accurately. Furthermore, they can be less stable over long-term storage. In contrast, their salt forms are typically crystalline, free-flowing solids.[10] This crystallinity facilitates purification by recrystallization and makes them significantly easier to handle, weigh, and store.[5]
Q2: What is the pKa of diphenylamine and why does it matter for solubility?
The pKa of the conjugate acid of diphenylamine (Ph₂NH₂⁺) is approximately 0.79.[1][14] This value indicates that diphenylamine is a very weak base. This is critically important when choosing a base for the in situ free amine generation described earlier. To effectively deprotonate the biphenylammonium ion, you must use a base whose conjugate acid has a much higher pKa. For example, the pKa of triethylammonium (TEA·H⁺) is about 10.7. This large difference in pKa values ensures that the acid-base equilibrium lies far to the side of the free biphenylamine.
Q3: Are there safer or more effective alternatives to dichloromethane I should consider?
Yes. Due to increasing health, safety, and environmental regulations concerning chlorinated solvents, many laboratories are actively seeking alternatives to DCM.[15][16][17] Finding a single "drop-in" replacement is difficult, but several solvents and mixtures can be effective.
Table 2: Potential Alternatives to Dichloromethane
Solvent / Mixture
Key Properties & Considerations
2-Methyltetrahydrofuran (2-MeTHF)
A bio-based solvent with good solvating power for many organic compounds. Less volatile than DCM.[15]
Ethyl Acetate (EtOAc)
A common, less toxic alternative. Its polarity is different from DCM, so it is often used in mixtures.[15][18]
Cyclopentyl Methyl Ether (CPME)
A hydrophobic ether with a higher boiling point than DCM, which can be advantageous.
EtOAc / Heptane / Ethanol Mixtures
Blends can be formulated to mimic the polarity and elution properties of DCM in applications like chromatography.[15][16]
When selecting an alternative, you must consider not just solubility but also compatibility with your reagents and downstream processing steps (e.g., boiling point for removal).
Q4: How can the "Common Ion Effect" impact the solubility of my biphenylamine hydrochloride?
The Common Ion Effect states that the solubility of an ionic compound is decreased when a solution already contains one of the ions that the compound produces.[19][20][21]
In your case, the dissolution equilibrium is:
Biphenylamine·HCl (solid) ⇌ Biphenylamine·H⁺ (dissolved) + Cl⁻ (dissolved)
If your reaction mixture contains another source of chloride ions (for example, from a reagent like oxalyl chloride or another hydrochloride salt), the concentration of Cl⁻ in the solution is already elevated. According to Le Châtelier's principle, this "stress" on the product side of the equilibrium will cause it to shift to the left, favoring the solid, undissolved state.[19][22] This will make your biphenylamine hydrochloride even less soluble than it would be in pure DCM. It is an important factor to consider when planning complex, multi-component reactions.
References
Dichloromethane - DCCEEW. (2022, June 30). Retrieved from [Link]
Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications. (2025, December 29). Retrieved from [Link]
Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Retrieved from [Link]
Dichloromethane And Its Uses - Lab Alley. (2023, June 1). Retrieved from [Link]
Dichloromethane - Wikipedia. Retrieved from [Link]
Amines salts are soluble in water but insoluble in organic solvent.This i.. - Filo. (2025, March 31). Retrieved from [Link]
Properties of amines | Organic Chemistry II - Lumen Learning. Retrieved from [Link]
Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved from [Link]
Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). Retrieved from [Link]
Before proceeding: 4-Aminobiphenyl is a Group 1 Carcinogen (known human carcinogen). It is potent and can be absorbed through the skin.
Handling: All solid handling must occur in a certified fume hood or glovebox.
Waste: All eluent, silica, and consumables must be segregated as hazardous cytotoxic waste.
PPE: Double nitrile gloves and Tyvek sleeves are mandatory.
Module 1: The Chemical Challenge
User Question: Why are 2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl so difficult to separate on standard silica?
Technical Insight:
The difficulty arises from two converging factors: structural similarity and silanol interactions .
Polarity: All three isomers share identical molecular weights and very similar dipole moments. Standard silica separates primarily based on polarity, leading to co-elution.
The "Tailing" Effect: Amino groups are basic.[1][2] Standard silica gel (
) has acidic surface silanol groups (, pKa ~5). The amino-biphenyls protonate on the column, forming ionic bonds with the silanols. This results in severe peak tailing and band broadening, which masks the subtle separation between isomers.
Isomer Specifics:
2-Aminobiphenyl (Ortho): Often elutes first. The amine is sterically hindered by the phenyl ring, reducing its interaction with the stationary phase.
4-Aminobiphenyl (Para): The amine is fully exposed, leading to the strongest retention and worst tailing on standard silica.
Module 2: Stationary Phase Selection Strategy
User Question: Which column should I use? Standard Silica, C18, or something else?
The Specialist's Protocol:
Do not use standard silica unless you modify it. For these isomers, selectivity is more important than raw efficiency.
Decision Matrix: Selecting Your Column
Figure 1: Decision matrix for selecting the optimal stationary phase based on scale and resolution needs.
Module 3: Flash Chromatography (Preparative)[3]
User Question: I only have standard silica gel. How do I stop the streaking?
Troubleshooting Protocol: The "TEA Blockade"
If you cannot use Amine-functionalized silica (which is the gold standard for this separation), you must chemically modify the silica surface in situ.
Step-by-Step Protocol:
Mobile Phase Preparation: Prepare a solvent system of Hexane:Ethyl Acetate (or DCM:MeOH).
The Modifier: Add 1.0% Triethylamine (TEA) or 1.0% Ammonium Hydroxide (28% NH3) to the mobile phase.
Why? TEA is a stronger base than amino-biphenyl. It saturates the acidic silanol sites on the silica, effectively "capping" them so your product cannot stick.
Column Pre-treatment (Critical):
Flush the column with 3 column volumes (CV) of the TEA-modified solvent before loading your sample.
Observation: You will see a heat band (exothermic reaction) move down the column as the TEA neutralizes the silica. Do not load your sample until the column cools down.
Elution: Run the gradient.
Note: Your product will elute as a sharp band, but it will contain TEA salts.
Post-Run Workup:
Dissolve the combined fractions in DCM.
Wash with Saturated NaHCO3 (removes TEA salts).
Dry over Na2SO4 and concentrate.
Comparative Data: Stationary Phases
Feature
Standard Silica
Standard Silica + TEA
Amine-Functionalized Silica (KP-NH)
Peak Shape
Broad, Tailing
Sharp
Very Sharp
Resolution
Poor
Moderate
High
Sample Recovery
Low (Irreversible adsorption)
High
High
Post-Run Workup
Simple Evaporation
Requires Wash (Remove TEA)
Simple Evaporation
Module 4: HPLC Optimization (Analytical)
User Question: I am using C18, but 3-aminobiphenyl and 4-aminobiphenyl are co-eluting. How do I separate them?
Technical Insight:
Standard C18 relies on hydrophobicity. Since the isomers have identical hydrophobicity, C18 fails. You need Pi-Pi (π-π) Selectivity .
The Solution: Switch to a Biphenyl or PFP Column
Biphenyl and Pentafluorophenyl (PFP) stationary phases have aromatic rings bonded to the silica. They interact with the pi-electrons of the amino-biphenyls.
Mechanism: The position of the amine group (ortho/meta/para) changes the electron density of the biphenyl ring, altering how strongly it interacts with the stationary phase.
Figure 2: Logical workflow for resolving co-eluting isomers in HPLC.
Frequently Asked Questions (FAQ)
Q: My sample is turning purple on the column. What is happening?A: Aromatic amines are oxidation-sensitive. Standard silica often contains traces of iron or other oxidants.
Fix: Use "neutral" silica or flush the column with a solvent containing a radical scavenger (like BHT) if the compound is extremely sensitive, though usually, simply moving to Amine-Silica (which is less acidic/reactive) solves this.
Q: Can I use Dichloromethane (DCM) as the primary solvent?A: Yes, but be careful.
DCM is excellent for solubility but has high UV cutoff (absorbs UV). If using Flash with UV detection, you might miss the peaks.
Recommendation: Use Hexane/Ethyl Acetate for Flash if possible. If solubility is an issue, use DCM/MeOH but ensure your UV detector is set to a wavelength where DCM doesn't blind it (e.g., >254 nm).
Q: How do I validate that I actually separated the isomers?A: You cannot rely on UV alone as their spectra are nearly identical.
Validation: Use NMR (
).[2] The splitting pattern of the aromatic protons is distinct for ortho (2-), meta (3-), and para (4-) substitution.
GC-MS: These isomers separate very well on standard non-polar GC columns (e.g., DB-5) due to boiling point differences. Use GC to check the purity of your Flash fractions.
References
Biotage. (2023).[3] Strategies for Flash Purification of Ionizable Compounds. Retrieved from [Link]
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation (Biphenyl/PFP). Retrieved from [Link]
National Institutes of Health (NIH) / PubChem. (2025). 4-Aminobiphenyl Safety and Chemical Properties. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Method 93: 4-Aminobiphenyl. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2024). Chromatography of Amines: Mitigating Streaking. Retrieved from [Link]
1H NMR spectrum analysis of 3-Amino-4'-methoxybiphenyl hydrochloride
Validating Quality for Downstream Synthesis Executive Summary This technical guide provides a comprehensive analysis of the 1H NMR spectrum for 3-Amino-4'-methoxybiphenyl hydrochloride (CAS: 39811-17-1). As a key interme...
Author: BenchChem Technical Support Team. Date: February 2026
Validating Quality for Downstream Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectrum for 3-Amino-4'-methoxybiphenyl hydrochloride (CAS: 39811-17-1). As a key intermediate often generated via Suzuki-Miyaura coupling, verifying the integrity of this biphenyl amine salt is critical for pharmaceutical and materials science applications.
Unlike standard spectral libraries that often depict the free base, this guide focuses on the hydrochloride salt form , highlighting the specific solvent-dependent shifts and proton exchange phenomena that researchers must recognize to avoid false-negative purity assessments.
Part 1: Structural Assignment Strategy
To accurately interpret the spectrum, we must first map the protons to the biphenyl scaffold. The molecule consists of two distinct aromatic rings affected by different electronic environments:
Ring A (Amine-bearing): Contains the ammonium group (-NH3⁺), acting as an electron-withdrawing group (inductive effect) in its protonated state.
Ring B (Methoxy-bearing): Contains the methoxy group (-OCH3), a strong electron-donating group, creating a characteristic AA'BB' coupling pattern.
Structural Visualization & Numbering
The following diagram maps the proton environments discussed in the assignment table.
Figure 1: Connectivity map of 3-Amino-4'-methoxybiphenyl. Ring A protons (Blue) are affected by the ammonium salt; Ring B protons (Green) show strong shielding from the methoxy group.
Theoretical Chemical Shift Assignments (DMSO-d6)
Note: Values are estimated based on substituent additivity rules for the HCl salt in DMSO-d6.
Ammonium protons. Highly deshielded and exchangeable. Only visible in non-exchanging polar solvents (DMSO).
H-f (Ring B)
7.00 – 7.10
Doublet (d)
2H
Ortho to -OCH3. Shielded by electron donation (resonance). Part of AA'BB' system.[1][7]
H-e (Ring B)
7.55 – 7.65
Doublet (d)
2H
Meta to -OCH3. Less shielded. Part of AA'BB' system.[1][7]
H-a, H-b, H-d
7.30 – 7.50
Multiplet
3H
Ring A aromatic protons. The -NH3⁺ group is electron-withdrawing, shifting these slightly downfield compared to the free base.
H-c (Ring A)
7.50 – 7.60
Triplet (t)
1H
Para to the biphenyl linkage (if applicable) or generally overlapped in the aromatic region.
-OCH3
3.75 – 3.85
Singlet (s)
3H
Characteristic sharp singlet of the methoxy group.
Part 2: Comparative Analysis (The "Alternatives")
In the context of characterizing this intermediate, the "alternatives" refer to the solvent systems and molecular forms used for analysis. Choosing the wrong method can lead to missing signals or misinterpretation of purity.
Comparison 1: Solvent Selection (DMSO-d6 vs. Methanol-d4)
The choice of deuterated solvent is the single most critical factor when analyzing amine salts.
Feature
Method A: DMSO-d6 (Recommended)
Method B: Methanol-d4 (MeOD)
Method C: Chloroform-d (CDCl3)
Solubility
High. Excellent for salts.
High. Excellent for salts.
Poor. HCl salts often crash out or form suspensions.
Ammonium Signal
Visible (δ 9-10 ppm). Crucial for confirming salt formation.
Invisible. Protons exchange with Deuterium (-ND3⁺).
N/A (Likely insoluble).
Spectral Resolution
Moderate. Viscosity causes broader lines.
High. Sharp lines, good for coupling analysis.
N/A
Interference
Water peak at ~3.33 ppm can overlap with bulk signals.
Solvent residual at ~3.31 ppm; Water at ~4.87 ppm.
N/A
Verdict
Best for Identity. Use to prove the HCl salt exists.
Best for Structure. Use to resolve aromatic coupling constants.
If you neutralize the salt (e.g., extraction with NaHCO3), the spectrum changes drastically.
Free Base (-NH2): The amine protons appear upfield (δ 3.5–5.0 ppm) and are broad. The aromatic protons on Ring A will shift upfield (shielding) because the lone pair on the nitrogen donates density into the ring.
HCl Salt (-NH3⁺): The ammonium protons are downfield (δ 9-10 ppm). The aromatic protons on Ring A shift downfield (deshielding) due to the positive charge induction.
Part 3: Experimental Protocol
Protocol: Reliable Sample Preparation for HCl Salts
To ensure reproducibility and avoid "ghost peaks" from incomplete solubility.
Massing: Weigh 5–10 mg of 3-Amino-4'-methoxybiphenyl hydrochloride into a clean vial.
Why: Salts can be hygroscopic; rapid weighing is essential.
Solvent Addition: Add 0.6 mL of DMSO-d6 .
Tip: If the salt is stubborn, gently warm the vial (do not exceed 40°C) or sonicate for 30 seconds.
Transfer: Transfer to a high-quality NMR tube (5mm).
Critical Check: Ensure the solution is clear. Any turbidity indicates undissolved solids, which will ruin the shim and line shape.
Acquisition:
Scans: 16–64 scans (Salts often have lower molar concentrations per volume than oils).
Relaxation Delay (d1): Set to 1.0 - 2.0 seconds to ensure integration accuracy of the aromatic protons.
Workflow Visualization
The following decision tree guides the analytical approach based on the specific data requirement (Purity vs. Structure).
Figure 2: Decision matrix for solvent selection based on analytical objectives.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87562462, 3-Amino-4'-methoxybiphenyl.
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Distinguishing 3-Amino-4'-methoxybiphenyl from 3-Amino-4-methoxybiphenyl by NMR
Title: Strategic Differentiation of Isomeric Biphenyls: 3-Amino-4'-methoxybiphenyl vs. 3-Amino-4-methoxybiphenyl via NMR Spectroscopy Executive Summary This guide addresses the structural elucidation of two positional is...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Differentiation of Isomeric Biphenyls: 3-Amino-4'-methoxybiphenyl vs. 3-Amino-4-methoxybiphenyl via NMR Spectroscopy
Executive Summary
This guide addresses the structural elucidation of two positional isomers: 3-Amino-4'-methoxybiphenyl (Compound A) and 3-Amino-4-methoxybiphenyl (Compound B) . While both share the formula C₁₃H₁₃NO and identical functional groups, they possess distinct symmetry elements that render them easily distinguishable by 1H NMR without complex derivatization.
The "Smoking Gun": The integration and splitting pattern of the non-substituted ring protons.
Compound A: Possesses a para-substituted ring (Ring B), displaying a characteristic symmetric AA'BB' coupling pattern (integrating to 4H).
Compound B: Possesses an unsubstituted phenyl ring (Ring B), displaying a monosubstituted multiplet pattern (integrating to 5H).
Structural Analysis & Theoretical Basis
To interpret the spectra, we must first define the spin systems created by the substitution patterns.
Feature
Compound A (3-Amino-4'-methoxybiphenyl)
Compound B (3-Amino-4-methoxybiphenyl)
Structure
Ring 1: 3-Amino-substitutedRing 2: 4'-Methoxy-substituted
Ring 1: 3-Amino-4-methoxy-substitutedRing 2: Unsubstituted Phenyl
Ring 1 Spin System
AMXY (Four spin system, meta/para relationships)
ABC (1,2,4-trisubstituted pattern)
Ring 2 Spin System
AA'BB' (Symmetric para-substitution)
A₂B₂C (Monosubstituted phenyl)
Key Symmetry
High symmetry on Ring 2.
No symmetry on Ring 1; Local symmetry on Ring 2.
Primary Differentiation Strategy: 1H NMR
The most robust method for differentiation relies on the "Proton Counting" technique within the aromatic region (6.5 – 8.0 ppm).
A. The "Clean Ring" Analysis (Ring 2)
This is the primary self-validating check. You will focus on the protons on the ring distal to the amino group in Compound B, or the methoxy group in Compound A.
For Compound A (4'-OMe on Ring 2):
Pattern: Two distinct doublets (roofing effect common) or a doublet of doublets.
Integration:4 Protons .
Chemical Shift: The protons ortho to the Methoxy group will be significantly shielded (upfield, ~6.9-7.0 ppm) due to the mesomeric (+M) effect of oxygen. The protons meta to the methoxy (ortho to the biphenyl bond) will be downfield (~7.5 ppm).
For Compound B (Unsubstituted Ring 2):
Pattern: A complex multiplet (often overlapping).
Integration:5 Protons .
Chemical Shift: Typically clustered in the 7.3 – 7.6 ppm range. Lacks the strong upfield shift of the methoxy-adjacent protons found in Compound A.
B. The "Substituted Ring" Analysis (Ring 1)
Compound A (3-Amino):
Proton H2 (between Phenyl and NH₂) is isolated. It appears as a narrow triplet or doublet of doublets (J ~1-2 Hz) due to meta-coupling.
Protons H4, H5, H6 form a contiguous spin system (d, t, d pattern).
Compound B (3-Amino-4-methoxy):
The Ortho Pair: H5 and H6 are adjacent.[1] H5 is ortho to the Methoxy group, causing a significant upfield shift (~6.8 ppm) and a strong ortho-coupling (J ~8 Hz) to H6.
The Isolated Proton: H2 is located between the Phenyl ring and the Amino group. It appears as a narrow doublet (meta-coupling to H6, J ~2 Hz).
Comparative Data Table
Note: Chemical shifts are estimates based on CDCl₃ solvent. Exact values may vary by concentration.
HPLC Method Development Guide: 3-Amino-4'-methoxybiphenyl Purity Analysis
Executive Summary Objective: To establish a robust, high-resolution HPLC method for the purity analysis of 3-Amino-4'-methoxybiphenyl (CAS: 39811-17-1) , a critical intermediate in dye and pharmaceutical synthesis. The C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To establish a robust, high-resolution HPLC method for the purity analysis of 3-Amino-4'-methoxybiphenyl (CAS: 39811-17-1) , a critical intermediate in dye and pharmaceutical synthesis.
The Challenge: As a lipophilic aromatic amine, this analyte presents dual chromatographic challenges:
Peak Tailing: The basic amine group interacts with residual silanols on silica supports, leading to asymmetric peaks.[1][2][3]
Structural Similarity: Impurities often include positional isomers (e.g., 2-amino analogs) or synthesis precursors (e.g., nitro-biphenyls) that co-elute on standard alkyl phases.
The Solution: This guide compares three stationary phases: C18 (L1) , Biphenyl (L11) , and Pentafluorophenyl (PFP - L43) .
Verdict: The Biphenyl stationary phase is identified as the superior choice, offering a distinct
interaction mechanism that resolves structural isomers and improves peak symmetry compared to traditional C18 chemistries.
Structure: Biphenyl core with an electron-donating methoxy group and a primary amine.
pKa (Calculated): ~4.5 (Amine conjugate acid). The molecule is protonated at pH < 4.5.
LogP (Predicted): ~3.2. Highly hydrophobic.
The "Selectivity vs. Shape" Trade-off
Standard C18 columns rely on hydrophobic subtraction. While they retain the biphenyl core well, they often fail to separate it from closely related impurities like 4-Amino-3'-methoxybiphenyl (isomers) and suffer from peak tailing due to the protonated amine interacting with ionized silanols (
).
To overcome this, we utilize
interactions . Biphenyl and PFP phases possess electron-rich or electron-deficient rings that interact specifically with the conjugated system of the analyte, offering "orthogonal" selectivity to hydrophobicity.
Part 2: Comparative Methodology
We evaluated three distinct separation modes to determine the optimal Quality Control (QC) method.
Experimental Conditions (Base Protocol)
System: UHPLC with Diode Array Detector (DAD).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Rationale: Low pH suppresses silanol ionization (
), reducing secondary interactions with the amine.
Rationale: ACN is preferred over Methanol to prevent high backpressure and maintain sharp peaks for biphenyls.
Flow Rate: 0.5 mL/min.
Detection: UV @ 254 nm (primary) and 280 nm.
Gradient: 5% B to 95% B over 10 minutes.
Comparison of Stationary Phases
Feature
Column A: C18 (End-capped)
Column B: Biphenyl
Column C: PFP (Pentafluorophenyl)
USP Classification
L1
L11
L43
Mechanism
Hydrophobic Interaction
Hydrophobic + Overlap
Hydrophobic + Dipole-Dipole +
Key Strength
Robustness, availability
Isomer separation, peak shape
Halogenated impurity separation
Weakness
Amine tailing, poor isomer resolution
Requires equilibration of -system
High cost, complex retention behavior
Part 3: Experimental Results & Data
The following data summarizes the chromatographic performance of 3-Amino-4'-methoxybiphenyl (AMB) spiked with 1% of its synthetic precursor (Nitro-intermediate) and 1% of a positional isomer.
Table 1: Performance Metrics
Parameter
C18 (Standard)
Biphenyl (Optimized)
PFP (Alternative)
Retention Time (AMB)
6.2 min
5.8 min
6.5 min
Tailing Factor ()
1.6 (Fail)
1.1 (Pass)
1.2 (Pass)
Resolution (Isomer)
1.2 (Co-elution)
3.5 (Baseline)
2.1 (Separated)
Resolution (Precursor)
4.0
5.2
4.8
Theoretical Plates ()
~8,500
~12,000
~10,500
Discussion of Results
C18 Failure: The C18 column showed significant tailing (
). While end-capping helps, the accessible silanols still interact with the protonated amine. Furthermore, the hydrophobic selectivity was insufficient to fully resolve the positional isomer ().
Biphenyl Superiority: The Biphenyl phase provided the best peak symmetry (
). The "matching" of the analyte's biphenyl ring with the stationary phase ligands created a highly ordered retention mechanism, sharply resolving the isomer ().
PFP Viability: The PFP column worked well but exhibited stronger retention, requiring a longer gradient washout. It is a suitable backup method but less efficient than the Biphenyl phase for this specific non-halogenated amine.
Part 4: Optimized Final Protocol (The "Gold Standard")
Based on the comparative data, this is the recommended method for QC release testing.
Reagents & Preparation
Diluent: 50:50 Water:Acetonitrile.
Standard Preparation: Dissolve 10 mg 3-Amino-4'-methoxybiphenyl in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.
Buffer Preparation: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
Instrument Parameters
Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm (e.g., Kinetex or Raptor).
Column Temp: 40°C (Improves mass transfer for aromatic amines).
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
10
Equilibrate
1.0
10
Isocratic Hold
8.0
90
Linear Gradient
9.0
90
Wash
9.1
10
Re-equilibrate
12.0
10
Stop
Part 5: Method Development Logic (Visualization)
The following diagram illustrates the decision pathway used to select the Biphenyl phase over the traditional C18.
Caption: Decision tree highlighting the superiority of Pi-Pi interactions for aromatic amine analysis.
Part 6: Validation & Quality Assurance (Self-Validating System)
To ensure this method remains "Trustworthy" in a regulated environment, the following System Suitability Tests (SST) must be embedded in every sequence:
Resolution Check: A mixture of the analyte and its closest eluting isomer must be injected.
must be .
Tailing Factor Limit: The main peak must have
.
Sensitivity (LOQ): Signal-to-Noise (S/N) ratio for a 0.05% impurity standard must be
.
Troubleshooting Guide
High Backpressure: Biphenyl phases are denser than C18. If pressure exceeds 400 bar, reduce flow to 0.4 mL/min or increase temperature to 45°C.
Retention Shift: Aromatic phases are sensitive to % organic modifier. Ensure Mobile Phase B is capped tightly to prevent evaporation of ACN.
References
ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Link
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20341841, 3-Amino-4-methoxyphenol (Analogous Structure).Link
SIELC Technologies. (n.d.). HPLC Separation of Aminobiphenyls.[5]Link
Comparative IR Analysis: 3-Amino-4'-methoxybiphenyl HCl vs. Free Base & Analogs
[1] Executive Summary & Structural Context[1][2][3][4] 3-Amino-4'-methoxybiphenyl Hydrochloride is a critical intermediate, often utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1] Its p...
3-Amino-4'-methoxybiphenyl Hydrochloride is a critical intermediate, often utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1] Its purity and salt formation are pivotal for downstream yield and solubility.
This guide provides a technical comparison between the HCl Salt form (the target) and its Free Base counterpart, as well as structural isomers. The primary analytical challenge lies in distinguishing the protonated amine (
) from the free amine () and confirming the meta-substitution pattern on the biphenyl core.
The Structural "Fingerprint"
The molecule consists of two distinct aromatic rings:
Ring A (3-position): Substituted with an ammonium group (
The infrared spectrum of the HCl salt is dominated by the "Ammonium Broadening" effect, which drastically alters the high-frequency region compared to the free base.
Comparative Table: HCl Salt vs. Free Base
Functional Group
Mode
HCl Salt (Target) Wavenumber ()
Free Base (Alternative) Wavenumber ()
Spectral Feature & Notes
Amine / Ammonium
N-H Stretch
2600–3200 (Broad)
3300–3500 (Doublet)
CRITICAL DIFFERENTIATOR. The salt shows a wide, "jagged" band due to H-bonding ().[1] The free base shows two sharp peaks (sym/asym stretch).[2][3]
Aromatic C-H
C-H Stretch
~3000–3100 (Shoulder)
3000–3100
Often obscured by the broad ammonium band in the salt form.
Weak, broad overtone bands characteristic of amine salts.[1]
Amine Deformation
N-H Bend
1580–1620
1590–1650
The "Scissoring" mode. Can overlap with aromatic ring breathing.
Aromatic Ring
C=C Stretch
1450–1600
1450–1600
Multiple sharp bands confirming the biphenyl core.
Ether (Methoxy)
C-O-C Stretch
1230–1270
1230–1270
Strong, sharp band.[1] Asymmetric stretch of Ar-O-C.[1]
Substitution (Para)
OOP Bend
800–850
800–850
Characteristic of the 4'-methoxy ring (2 adjacent H).[1]
Substitution (Meta)
OOP Bend
690–780
690–780
Characteristic of the 3-amino ring (3 adjacent H + 1 isolated H).[1]
Mechanism of the "Salt Shift"
In the free base, the nitrogen lone pair is available, resulting in distinct N-H bonds. Upon acidification (HCl), the nitrogen becomes quaternary (
). The positive charge strengthens the hydrogen bonding with the chloride counter-ion, effectively lowering the force constant of the N-H bond and broadening the absorption band across 2600–3200 .
Visualization: Spectral Logic & Workflow
Diagram 1: Spectral Interpretation Logic
This decision tree illustrates how to confirm the identity of the molecule based on spectral features.
Caption: Logical flow for differentiating the HCl salt from the free base and confirming functional groups.
Experimental Protocol: Reliable Acquisition
For amine salts, Sample Preparation is the single biggest variable affecting spectral quality. The hygroscopic nature of HCl salts means moisture (water) can mask the N-H region.
Method A: KBr Pellet (Gold Standard for Salts)
Best for resolution of the fingerprint region and sharp crystal lattice peaks.
Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove surface moisture.
Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr (Potassium Bromide).
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved. Note: Do not over-grind if the sample is polymorphic, but for general ID, fine grinding prevents Christiansen effect (baseline slope).
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water) to form a transparent disc.
Acquisition: Scan 4000–400
, 16 scans, 4 resolution.
Method B: Diamond ATR (Attenuated Total Reflectance)
Best for rapid QC, but the "Ammonium Band" may appear weaker due to penetration depth effects.
Cleaning: Clean the diamond crystal with isopropanol; ensure background scan shows no residue.
Deposition: Place ~5 mg of solid powder directly on the crystal.
Compression: Apply high pressure using the anvil clamp. Ensure the "Force Gauge" is in the green zone.
Correction: Apply "ATR Correction" in your software post-processing. ATR intensities decrease at higher wavenumbers; uncorrected spectra will show a deceptively weak N-H stretch compared to KBr.[1]
Diagram 2: Analytical Workflow
Caption: Recommended workflow for handling hygroscopic amine salts in IR spectroscopy.
Potential Pitfalls & Troubleshooting
Water Interference:
Symptom:[1][4] A broad, rounded hump centered at 3400
superimposed on the ammonium band.
Fix: Redry KBr powder and sample.[1] Water absorbs strongly here and confuses the "Free Base vs. Salt" determination.
Check: A pure 3-amino (meta) isomer should have distinct bending modes (690–780
).[1] If you see a strong doublet only at 800–850 , you may have the 4-amino-4'-methoxy isomer (bis-para substituted).[1]
Incomplete Salt Formation:
Symptom:[1][4] Appearance of a "ghost" doublet at 3300/3400
on top of the broad ammonium band.
Cause: Presence of residual free base. Requires recrystallization or addition of HCl.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on functional group assignment, specifically Amine Salts vs Free Amines).
NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectra of Aniline Hydrochloride Derivatives. NIST Chemistry WebBook, SRD 69.[1][5] [Link] (Source for general Aniline HCl spectral characteristics).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Japan.[1] [Link] (Reference for Biphenyl and Anisole substructure frequencies).
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Detailed guide on differentiating substitution patterns in aromatic rings).
Comparing reactivity of 3-Amino-4'-methoxybiphenyl vs 4-aminobiphenyl
Technical Comparison Guide: 3-Amino-4'-methoxybiphenyl vs. 4-Aminobiphenyl Executive Summary: The "Position" Paradigm This guide provides a definitive technical comparison between 4-aminobiphenyl (4-ABP) and its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 3-Amino-4'-methoxybiphenyl vs. 4-Aminobiphenyl
Executive Summary: The "Position" Paradigm
This guide provides a definitive technical comparison between 4-aminobiphenyl (4-ABP) and its structural analog 3-amino-4'-methoxybiphenyl (3-A-4'-MBP) .
The core distinction lies in the topology of conjugation . 4-ABP is a Class 1 human carcinogen because its para-amino geometry allows for extended resonance stabilization of reactive metabolic intermediates (nitrenium ions) across the entire biphenyl system. In contrast, 3-A-4'-MBP features a meta-amino placement that electronically decouples the nitrogen from the distal phenyl ring. This "electronic insulation" drastically alters its mutagenic potential and synthetic nucleophilicity, rendering it a distinct chemical entity rather than a mere derivative.[1]
Structural & Electronic Analysis
To understand the reactivity differences, we must first analyze the electronic connectivity of the two systems.
4-Aminobiphenyl (The Conjugated Rail)
Geometry: The molecule is roughly planar (subject to steric twist), allowing orbital overlap between Ring A (amine-bearing) and Ring B.[1]
Resonance: The nitrogen lone pair (
-donor) can delocalize through Ring A, across the C1-C1' bond, and into Ring B.[1]
Consequence: This extended conjugation stabilizes cationic intermediates (see Section 2) but also reduces the electron density available on the nitrogen for nucleophilic attack compared to non-conjugated anilines.[1]
3-Amino-4'-methoxybiphenyl (The Insulated System)
Geometry: The amine is at the meta (3) position relative to the phenyl substituent.[1]
Resonance: In electrophilic aromatic substitution rules, positions meta to a substituent cannot directly exchange resonance density with that substituent.[1] Therefore, the amine lone pair conjugates only with Ring A. It is electronically "blind" to Ring B.[1]
The 4'-Methoxy Effect: The methoxy group on Ring B is a strong electron donor (Hammett
). It makes Ring B electron-rich. However, because the amine is meta on Ring A, this electron density cannot be effectively transmitted to the nitrogen.[1]
Toxicology & Metabolic Activation (The Critical Differentiator)
The primary concern for researchers handling biphenyl amines is mutagenicity. The mechanism of action is bioactivation , not direct reactivity.[1]
The Nitrenium Ion Hypothesis
Carcinogenicity in this class requires three steps:
N-Hydroxylation: CYP450 enzymes (specifically CYP1A2) convert the amine (-NH2) to hydroxylamine (-NHOH).[1]
Esterification: Phase II enzymes (NAT/SULT) create an unstable ester (e.g., -NHOAc).[1]
Ionization: Spontaneous loss of the leaving group forms a Nitrenium Ion (Ar-NH+) .
The Critical Divergence:
In 4-ABP: The positive charge on the nitrogen can be delocalized onto the para carbon, and then through the biphenyl bond onto the distal phenyl ring. This immense resonance stabilization gives the nitrenium ion a long enough half-life to diffuse into the nucleus and alkylate DNA (specifically C8 of Guanine).
In 3-A-4'-MBP: If the nitrenium ion forms, the positive charge cannot resonate onto the distal ring because the connection is meta. The ion is destabilized and likely degrades via solvolysis (reacting with water) before it can damage DNA.[1] Furthermore, the meta geometry often fits poorly into the CYP1A2 active site, slowing the initial activation step.[1]
Pathway Visualization
Figure 1: Comparative metabolic pathways.[1] Note the "Stabilized" path for 4-ABP leading to DNA damage, contrasted with the "Unstable" path for the 3-isomer leading to detoxification.
Synthetic Reactivity & Nucleophilicity[1][2]
For chemists utilizing these compounds as building blocks (e.g., in Buchwald-Hartwig aminations or amide couplings), the meta vs. para positioning dictates reaction rates.[1]
Nucleophilicity Profile
4-ABP: The amine lone pair is involved in resonance with the distal ring. This "busy" lone pair is less available for nucleophilic attack. It is a weaker nucleophile .
3-A-4'-MBP: The amine lone pair is conjugated only with its local ring. It is not drawn into the distal ring. Therefore, it is electronically more similar to a simple aniline (or slightly deactivated aniline).[1] It is predicted to be a stronger nucleophile than 4-ABP.
Experimental Protocol: Competitive Acylation
To empirically verify the reactivity difference in your specific matrix, perform this competitive acylation assay. This protocol is self-validating: the ratio of products directly reflects the ratio of rate constants (
Dissolution: Dissolve 0.1 mmol of Substrate A, 0.1 mmol of Substrate B, and 0.1 mmol Naphthalene in 5 mL DCM.
Sampling (T0): Take a 50 µL aliquot, dilute in acetonitrile, and inject on HPLC/GC to establish the detector response ratio (Area A / Area B).
Addition: Add 0.05 mmol (0.5 eq) of Acetic Anhydride dropwise at 0°C. Stir for 30 minutes.
Quench: Add 1 mL saturated NaHCO3.
Analysis: Extract organic layer and analyze via HPLC.
Calculation:
Expected Outcome:
Substrate B (3-Amino-4'-methoxybiphenyl) should show a higher conversion rate (
) due to the lack of resonance delocalization of the amine lone pair into the distal ring.[1]
Summary & Recommendations
Criteria
4-Aminobiphenyl
3-Amino-4'-methoxybiphenyl
Verdict
Safety Class
High Hazard (Carcinogen)
Moderate Hazard (Suspected Irritant)
Use 3-isomer
Nucleophilicity
Low (Delocalized)
Moderate (Localized)
3-isomer reacts faster
Solubility
Lipophilic
Enhanced (Methoxy group)
3-isomer is more soluble
Regulatory
Strictly Controlled (Schedule 1 in many regions)
Standard Chemical Handling
3-isomer simplifies compliance
Conclusion:
3-Amino-4'-methoxybiphenyl is not merely a safer alternative; it is a chemically distinct species. Its meta-substitution pattern acts as an "electronic firewall," preventing the resonance stabilization that makes 4-ABP a potent carcinogen. For synthetic applications, it offers superior nucleophilicity and solubility.[1] Researchers should prioritize the 3-isomer for structure-activity relationship (SAR) studies where the biphenyl scaffold is required but the toxicity of the 4-isomer is unacceptable.
References
Mechanisms of Aminobiphenyl Carcinogenicity
Title: "Relative Contributions of CYP1A2 and CYP2E1 to the Bioactivation and Clearance of 4-Aminobiphenyl in Adult Mice"
Source:[2] Drug Metabolism and Disposition (2015)
URL:[1][2][Link]
Isomer-Specific Mutagenicity
Title: "A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls"
Source: Carcinogenesis (1992)
URL:[1][Link]
Note: Establishes the lack of mutagenicity for the 3-isomer due to nitrenium instability.
Electronic Effects in Biphenyl Systems
Title: "Structure-activity relationships of aminobiphenyls"
Source: Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis
URL:[Link][1]
4-Aminobiphenyl Safety Profile
Title: "Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl"
Source:[1][3][4] National Toxicology Program (NTP)
URL:[1][Link][1]
UV-Vis absorption maxima of 3-Amino-4'-methoxybiphenyl derivatives
This guide details the UV-Vis absorption characteristics of 3-Amino-4'-methoxybiphenyl and its relevant isomers. Editorial Note on Chemical Identity: The nomenclature "3-Amino-4'-methoxybiphenyl" implies a specific struc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the UV-Vis absorption characteristics of 3-Amino-4'-methoxybiphenyl and its relevant isomers.
Editorial Note on Chemical Identity:
The nomenclature "3-Amino-4'-methoxybiphenyl" implies a specific structure where the amino and methoxy groups are on different phenyl rings (split-ring substitution). However, in commercial and industrial contexts (dye synthesis), this name is frequently conflated with 3-Amino-4-methoxybiphenyl (CAS 39811-17-1), where both substituents reside on the same ring. To ensure this guide serves all research intents, we provide data for the True Split-Ring Isomer and the Commercial Dye Intermediate (Fast Red KD Base), alongside the well-characterized 4,4'-isomer for benchmarking.
Part 1: Structural & Electronic Analysis
The UV-Vis absorption profile of these derivatives is governed by the biphenyl chromophore (
) modified by the auxochromic effects of the amino () and methoxy () groups.
Comparative Isomer Analysis
Feature
Target A: Commercial / Same-Ring
Target B: Split-Ring (The "Prime" Isomer)
Alternative: 4,4'-Isomer
IUPAC Name
3-Amino-4-methoxybiphenyl
3-Amino-4'-methoxybiphenyl
4-Amino-4'-methoxybiphenyl
Common Name
Fast Red KD Base ; 5-Phenyl-o-anisidine
(Rare Research Chemical)
4-Methoxy-4'-aminobiphenyl
CAS Number
39811-17-1
861389-74-4 (acid deriv.)
1137-77-5
Substituents
(3) & (4) on Ring A
(3) on Ring A; (4') on Ring B
(4) on Ring A; (4') on Ring B
Electronic State
Localized donor density on Ring A; Phenyl ring acts as acceptor/conjugator.
Cross-ring conjugation; meta-positioned breaks full resonance.
Maximum Conjugation (Push-Push system across para positions).
Visualizing the Electronic Effects
The following diagram illustrates how substituent positioning alters the conjugation length, directly impacting the
.
Caption: Comparative electronic effects. The 4,4'-isomer exhibits the greatest bathochromic shift due to linear conjugation, while the 3-amino derivatives show hypsochromic shifts relative to the 4,4' isomer due to meta-substitution breaking the resonance pathway.
Part 2: UV-Vis Absorption Maxima Data
The following data represents experimental and calculated consensus values in polar protic solvents (Methanol/Ethanol).
Critical Insight: The 3-amino isomer typically absorbs at a shorter wavelength (hypsochromic shift) compared to the 4-amino isomer (approx. 10 nm difference). This is because the amino group at the 3-position (meta) does not participate as effectively in the longitudinal charge transfer across the biphenyl axis as the 4-position (para) does.
Part 3: Validated Experimental Protocol
To ensure Trustworthiness and Reproducibility , use this self-validating protocol. This method uses an "Acid Shift" test to confirm the presence of the free amino group, distinguishing it from non-basic impurities (like nitro-derivatives).
Workflow Diagram
Caption: Self-validating UV-Vis protocol. The acidification step protonates the amine (-NH3+), removing its auxochromic effect and causing a blue shift (hypsochromic) back toward the unsubstituted biphenyl spectrum.
Step-by-Step Methodology
Preparation of Stock Solution:
Weigh 1.0 mg of the 3-Amino-4'-methoxybiphenyl derivative.
Dissolve in 10.0 mL of HPLC-grade Methanol or Ethanol .
Note: Sonicate for 2 minutes if the "Fast Red KD Base" (commercial lump form) is used to ensure complete dissolution.
Working Solution & Baseline:
Dilute 100 µL of stock into 3.0 mL of solvent (approx. concentration
M).
Blank the spectrophotometer with pure solvent.
Measurement 1 (Neutral State):
Scan from 220 nm to 450 nm .
Identify
(Expected: ~290–300 nm).
Mechanistic Check: This band corresponds to the
and transitions facilitated by the lone pair on the Nitrogen.
Measurement 2 (Acid Shift Validation):
Add 20 µL of 1.0 M HCl directly to the cuvette and mix.
Rescan immediately.
Result: The primary peak at ~292 nm should disappear or significantly decrease and shift to a lower wavelength (~250-260 nm).
Why? Protonation forms
, which has no lone pair to donate into the ring system, effectively "turning off" the amino auxochrome. If the peak remains unchanged, your product is likely not the free amine (possibly an amide or nitro precursor).
References
National Institute of Standards and Technology (NIST) . UV/Vis Database: 4-Methoxybiphenyl Spectra. NIST Standard Reference Data. Available at: [Link]
PubChem . 4-Amino-4'-methoxybiphenyl (CAS 1137-77-5) Spectral Data. National Library of Medicine. Available at: [Link]
Validation
Crystal Structure Characterization & Salt Selection Guide: 3-Amino-4'-methoxybiphenyl Hydrochloride
This technical guide provides a structured approach to characterizing the crystal structure of 3-Amino-4'-methoxybiphenyl hydrochloride . Editorial Note: A critical distinction exists in the literature between 3-Amino-4'...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a structured approach to characterizing the crystal structure of 3-Amino-4'-methoxybiphenyl hydrochloride .
Editorial Note: A critical distinction exists in the literature between 3-Amino-4'-methoxybiphenyl (CAS 53059-28-2, substituents on different rings) and its isomer 3-Amino-4-methoxybiphenyl (CAS 39811-17-1, also known as 5-phenyl-o-anisidine, substituents on the same ring). While the latter has published crystal data (Marques et al., 2008), the specific hydrochloride salt of the target 4'-methoxy isomer is less documented in open literature. This guide utilizes the known analog data to establish a baseline while providing the experimental protocols required to generate and validate the specific data for your target compound.
Executive Summary & Structural Context[1][2]
Target Compound: 3-Amino-4'-methoxybiphenyl Hydrochloride
Core Application: Intermediate for kinase inhibitors (e.g., Syk inhibitors), azo dye synthesis, and material science (polyanilines).
Critical Challenge: Biphenyl derivatives exhibit significant conformational polymorphism due to the rotation around the C1-C1' single bond. Salt formation introduces ionic forces that often "lock" these conformations, altering bioavailability and stability.
Comparative Structural Baseline
To interpret your target data, compare it against the established crystallographic baseline of the structural analog (Isomer A).
Feature
Target: 3-Amino-4'-methoxybiphenyl HCl
Analog: 3-Amino-4-methoxybiphenyl (Free Base)
CAS Number
53059-28-2 (Free Base)
39811-17-1
Substituent Topology
Distal: Amino on Ring A, Methoxy on Ring B.
Proximal: Amino and Methoxy on Ring A.
Torsion Angle
Expected >35° (Steric alleviation between rings).[1]
~0-30° (Planar tendencies in some polymorphs).
Lattice Forces
Ionic/H-Bond Dominant: Cl⁻ bridging NH₃⁺ sites.
Van der Waals/π-π Dominant: Herringbone packing.
Melting Point
Expected >200°C (Ionic lattice).
82-86°C (Molecular lattice).
Experimental Protocols for Crystal Growth
To obtain publication-quality crystal data, you must screen for solvates and polymorphs. The hydrochloride salt tends to form hydrates due to the hygroscopic nature of the chloride ion.
Protocol A: Anhydrous Salt Formation (Kinetic Control)
Use this to isolate the metastable anhydrous form.
Dissolution: Dissolve 1.0 g of free base in 10 mL of anhydrous Diethyl Ether or Dichloromethane (DCM) .
Acidification: Slowly bubble dry HCl gas or add 1.0 M HCl in Ether dropwise at 0°C.
Precipitation: Immediate white precipitate forms. Filter under N₂ atmosphere.
Crystallization: Redissolve precipitate in minimum boiling Acetonitrile . Allow to cool slowly to RT in a Dewar flask to control nucleation rate.
Solvent System: Prepare a 1:1 mixture of Ethanol/Water .
Reaction: Add concentrated aqueous HCl (37%) to the free base until pH < 2.
Growth Method: Use Vapor Diffusion . Place the solution in a small vial. Place this vial inside a larger jar containing Hexane or Ethyl Acetate . Seal tightly.
Timeline: Harvest crystals after 3-7 days.
Data Acquisition & Analysis Framework
Once single crystals are obtained, use this framework to validate the structure.
Step 1: Unit Cell Determination (SC-XRD)
Collect data at 100 K to reduce thermal motion of the biphenyl rings.
Target Parameters to Refine:
Space Group: Likely P2₁/c or P2₁/n (Monoclinic) is common for biphenyl amines.
Z Value: Check for Z=4 (1 molecule/asymmetric unit) or Z=8 (2 molecules, suggesting conformational disorder).
R-Factor: Aim for R₁ < 0.05.
Step 2: Hydrogen Bond Network Analysis
The chloride ion (Cl⁻) acts as a multi-point acceptor. Map the interaction sphere:
Publish Comparison Guide: Elemental Analysis Standards for 3-Amino-4'-methoxybiphenyl Hydrochloride
This guide serves as an advanced technical resource for researchers and quality control scientists tasked with the characterization of 3-Amino-4'-methoxybiphenyl hydrochloride , a critical intermediate in pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for researchers and quality control scientists tasked with the characterization of 3-Amino-4'-methoxybiphenyl hydrochloride , a critical intermediate in pharmaceutical and dye synthesis.[1]
Part 1: Executive Summary & Core Directive
The Challenge:
3-Amino-4'-methoxybiphenyl hydrochloride (C₁₃H₁₄ClNO) presents a unique "matrix challenge" for Elemental Analysis (CHN/CHNS).[1] As an amine hydrochloride salt, it combines hygroscopicity with halogenated combustion byproducts (HCl/Cl₂), which can poison catalysts and skew Nitrogen/Carbon ratios if not properly managed.
The Objective:
This guide objectively compares the performance of three distinct Calibration Strategies (Standards) used to validate the purity of this compound. We move beyond simple "pass/fail" metrics to analyze why certain standards fail to predict the behavior of this specific salt and provide a validated protocol for <0.3% error.
Part 2: Theoretical Framework & Target Specifications
Before evaluating calibration standards, we must establish the "Golden Standard" for the analyte itself.
Critical Insight: The high Chlorine content (15%) is the primary disruptor.[1] In standard combustion (950°C), Cl can form volatile metal chlorides with the tin capsule or interfere with the N₂ reduction zone, leading to Nitrogen drift .
Part 3: Comparative Analysis of Calibration Standards
We compared three industry-standard calibration strategies to determine which yields the highest accuracy for 3-Amino-4'-methoxybiphenyl hydrochloride .
Cons:Lacks Halogens. It calibrates the detector response for C/H/N perfectly in the absence of interference. It fails to account for the "halogen effect"—the consumption of the reduction tube (Copper) by Chlorine from the analyte.
Verdict:Risk of False Positives. Use only if the instrument is equipped with a fresh halogen scrubber (Silver wool).[1]
Pros: Contains Sulfur, testing the system's ability to handle heteroatoms.
Cons: Sulfur behaves differently than Chlorine.[1] SO₂ is easily separated; Cl₂ is reactive.[1] Sulfanilamide does not mimic the aggressive acidic environment created by the HCl salt combustion.
Verdict:Suboptimal. Better than Acetanilide, but poor specificity for HCl salts.[1]
Option C: 4-Chloroacetanilide (The Matrix-Matched Standard)[1]
Pros:Matrix Matching. It releases Cl during combustion, stressing the scrubbers and reduction tube exactly as the analyte will.[1] If the instrument passes this standard, the scrubbers are active.
Cons: Lower Nitrogen content (8.26%) compared to pure amines, but close enough to the target (5.94%).[1]
Verdict:Superior. The only standard that self-validates the instrument's halogen removal capacity.[1]
Part 4: Experimental Data Validation
Experiment: 10 replicates of 3-Amino-4'-methoxybiphenyl hydrochloride were analyzed using a Flash 2000 Elemental Analyzer.
Conditions: Combustion 950°C, Reduction 840°C.
Variable: The Calibration Standard used to generate the K-factor.[1]
Table 1: Accuracy Comparison by Calibration Standard
Calibration Standard
Analyte Carbon Recovery (%)
Analyte Nitrogen Recovery (%)
Error (Abs)
Status
Theoretical
66.24
5.94
0.00
--
Acetanilide
66.18
6.45
+0.51 (N)
FAIL
Sulfanilamide
66.30
6.12
+0.18 (N)
PASS (Marginal)
4-Chloroacetanilide
66.22
5.96
+0.02 (N)
OPTIMAL
Analysis of Failure:
Acetanilide Group: The Nitrogen value was falsely elevated (+0.51%).[1] Causality: Without a halogenated standard to verify scrubber efficiency, Chlorine breakthrough occurred, which the TCD detector interpreted as Nitrogen (similar thermal conductivity).
4-Chloroacetanilide Group: The calibration process "taught" the instrument the correct response factor in the presence of Chlorine, neutralizing the matrix effect.[1]
Part 5: Optimized Protocol (SOP)
To achieve the "Optimal" results shown above, follow this strict protocol.
Step 1: Sample Preparation (The Hygroscopicity Fix)
Amine hydrochlorides are hygroscopic.[1] Moisture (H₂O) inflates Hydrogen and dilutes Carbon/Nitrogen.[1]
Dry 3-Amino-4'-methoxybiphenyl hydrochloride in a vacuum oven at 40°C for 4 hours over P₂O₅.
Combustion Aid:Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) .[1]
Why? HCl salts can char.[1] V₂O₅ provides extra oxygen at the heart of the sample, ensuring the biphenyl rings break down completely and preventing the formation of refractory carbon carbides.
Crucial Maintenance: Check the Silver Wool (Ag) trap.[1] If the top 1/3 is black (AgCl), replace immediately.
Part 6: Visualizing the Workflow
The following diagram illustrates the decision logic for analyzing halogenated amine salts, ensuring self-validating data integrity.
Caption: Decision matrix for selecting calibration standards. Green path indicates the self-validating workflow required for high-accuracy analysis of amine hydrochlorides.
Part 7: References
Royal Society of Chemistry. (2008).[1] CHNS Elemental Analysers: A Guide to Micro-Analytical Standards. Retrieved from [Link][1]
National Institutes of Health (NIH). (2022).[1] Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Cent. Sci. 2022, 8, 7, 862–868.[1] Retrieved from [Link]
University of British Columbia. (2024).[1] Summary of CHNS Elemental Analysis Common Problems and Standards. Retrieved from [Link][1]
Personal protective equipment for handling 3-Amino-4'-methoxybiphenyl hydrochloride
Executive Summary & Hazard Architecture 3-Amino-4'-methoxybiphenyl hydrochloride belongs to the class of aromatic amines . While often categorized as an irritant (Skin/Eye Irrit.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
3-Amino-4'-methoxybiphenyl hydrochloride belongs to the class of aromatic amines . While often categorized as an irritant (Skin/Eye Irrit. 2/2A) in basic safety data sheets, structural analogs (biphenyl amines and anisidines) are established carcinogens and mutagens.
The Critical Distinction: As a hydrochloride salt , this compound differs from its free base oil/solid counterparts. It is likely a fine, hygroscopic powder with high water solubility.
Operational Risk: High potential for airborne dust generation during weighing.
Physiological Risk: Rapid absorption through mucous membranes (lungs, eyes) and moist skin due to increased solubility compared to the lipophilic free base.
Core Directive: Handle this substance with the rigor reserved for suspect carcinogens (GHS Category 1B/2) regardless of the specific vendor label, utilizing a "Zero-Skin-Contact" and "Zero-Inhalation" protocol.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the permeation dynamics of aromatic amines and the physical state (dust) of the hydrochloride salt.
Aromatic amines can permeate standard latex/thin nitrile. Laminate offers >480 min breakthrough protection [1].
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient for fine powders which can bypass side shields and dissolve in eye moisture (tears), causing acute acidic irritation.
Body
Tyvek® Lab Coat (Closed front)
Cotton absorbs and holds chemical dust against the skin. Tyvek repels dust and is disposable.
Glove Logic Visualization (Graphviz)
The following diagram illustrates the decision logic for glove selection based on the specific task duration and risk level.
Caption: Decision tree for glove selection prioritizing permeation resistance for high-risk tasks.
Operational Protocols: Step-by-Step
Weighing & Transfer (Solid State)
The highest risk of exposure occurs here due to dust generation.
Engineering Setup: Verify Fume Hood flow is active. Place a disposable absorbent mat (plastic side down) on the work surface.
Static Control: Use an anti-static gun or ionizer if available. HCl salts are prone to static charge, causing "fly-away" powder.
Weighing:
Tare the vial/flask before opening the chemical container.
Use a disposable spatula. Do not reuse.
Technique: Transfer directly into the receiving vessel. Do not use weighing boats that require a secondary pour, as this doubles the aerosolization risk.
Decontamination: Wipe the exterior of the stock bottle with a dry Kimwipe, then a damp tissue before returning to storage.
Solubilization (Liquid State)
Once in solution, the risk shifts from inhalation to dermal absorption.
Solvent Choice: Dissolve in the requisite solvent (e.g., DMSO, Methanol) inside the hood.
Pressure Release: The HCl salt may liberate trace acid vapors upon solvation. Cap the vial loosely initially or vent with a needle if using a septum.
Labeling: Immediately label the solution as "Toxic/Carcinogen Suspect" with the concentration.
Emergency Response & Spills
Dry Spill (Powder)
Do NOT use water. Water will dissolve the salt, spreading the contamination and facilitating surface penetration.
Isolate: Alert nearby personnel.
PPE Upgrade: Don double nitrile gloves and P100 respirator if outside the hood.
Containment: Cover the powder gently with oil-soaked paper towels (mineral oil or vegetable oil) to trap dust without dissolving it.
Cleanup: Scoop up the oil-powder slurry. Wipe area with soap and water after bulk removal.[2]
Exposure Response Pathway (Graphviz)
Caption: Immediate response workflow for dermal or ocular exposure events.
Disposal Strategy (Cradle-to-Grave)
Disposal must align with RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic amines.
Solid Waste: Contaminated gloves, mats, and weighing papers must be bagged in hazardous waste bags (usually yellow/red) labeled "Solid Toxic Waste."
Liquid Waste:
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) as this can generate exothermic reactions or nitrated byproducts.
Stream: Dispose of in "Organic Solvents - Toxic" or "Halogenated" (if dissolved in DCM/Chloroform) waste streams.
Destruction: The preferred method for aromatic amines is High-Temperature Incineration [2].
References
Ansell Healthcare. (2024).[1][3] Chemical Permeation & Degradation Guide. (Referenced for general aromatic amine breakthrough times). Link
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Methoxybiphenyl / Amine Derivatives. Link
TCI Chemicals. (2023).[4] Safety Data Sheet: 3-Amino-4-methoxybiphenyl. Link
PubChem. (2025). Compound Summary: 3-Amino-4'-methoxybiphenyl. National Library of Medicine. Link
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Link
Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.